(R)-ZG197
説明
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特性
分子式 |
C28H35F3N4O3 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19+,23+,25?/m0/s1 |
InChIキー |
BAZGDIOJCKGDHH-JXCBUMMMSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)[C@H](C)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of (R)-ZG197 on Staphylococcus aureus ClpP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents with unique mechanisms of action.[1] The caseinolytic protease ClpP has emerged as a promising therapeutic target.[2] Unlike traditional antibiotics that inhibit essential cellular processes, a new class of compounds known as acyldepsipeptides (ADEPs) and their analogs function by aberrantly activating ClpP.[3][4] This leads to uncontrolled proteolysis, disruption of crucial cellular functions like cell division, and ultimately, bacterial death.[3][4] (R)-ZG197 is a highly selective, structure-based designed activator of Staphylococcus aureus ClpP (SaClpP) that shows significant promise as a species-specific antibacterial agent.[1][5] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data and experimental protocols.
Introduction to SaClpP as a Drug Target
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft-tissue infections to life-threatening conditions like sepsis and pneumonia.[6] The increasing prevalence of multidrug-resistant strains like MRSA poses a severe threat to public health.[1]
The ATP-dependent Clp protease system is crucial for protein homeostasis in bacteria.[2] It consists of a barrel-shaped proteolytic core, ClpP, and associated ATPase subunits (e.g., ClpX, ClpA). The ATPases recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in a tightly regulated process.[2] ClpP is highly conserved across many bacterial species, making it an attractive target for broad-spectrum antibiotics.[2] However, the strategy of activating rather than inhibiting ClpP represents a novel antimicrobial approach.[3] Dysregulating this essential protease turns it into a destructive machine, leading to cellular self-digestion.
Mechanism of Action of this compound
This compound is a small molecule agonist developed through structure-based design to selectively activate SaClpP over its human mitochondrial homolog (HsClpP).[1][5] This selectivity is a critical feature for minimizing potential toxicity and represents a significant advancement over global ClpP activators like ADEP4 and ONC212.[1][7]
The core mechanism involves the following steps:
-
Binding: this compound binds to the hydrophobic pockets at the apical surface of the SaClpP heptameric rings.[7][8] These sites are normally occupied by the IGF-loops of the cognate Clp-ATPases.
-
Conformational Change: Binding of this compound induces a conformational change in SaClpP, mimicking the effect of ATPase binding.[2] This stabilizes the protease in an "active" or "extended" state, opening the axial pores.
-
Uncontrolled Proteolysis: In this activated state, the requirement for an ATPase partner is bypassed.[4] Small peptides and unfolded proteins can now freely diffuse into the proteolytic chamber and are degraded indiscriminately.[2]
-
Cellular Disruption: A key substrate degraded by the this compound-activated SaClpP is the cell division protein FtsZ.[1][9] The degradation of FtsZ leads to the inhibition of bacterial cell division, resulting in filamentation and eventual cell death.[10] This targeted degradation is a primary driver of the compound's antibacterial effect.
The species selectivity of this compound is attributed to key structural differences between SaClpP and HsClpP. Specifically, residue Ile91 in SaClpP and Trp146 in HsClpP, along with the C-terminal motif of HsClpP, are critical determinants that prevent this compound from effectively binding to and activating the human protease.[1][5][7]
References
- 1. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of acyldepsipeptide antibiotic binding to bacterial ClpP [udspace.udel.edu]
- 3. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]
- 5. 7xbz - Crystal structure of Staphylococcus aureus ClpP in complex with R-ZG197 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Pathogenicity and virulence of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SaClpP agonist | Probechem Biochemicals [probechem.com]
- 10. Acyldepsipeptide antibiotics--current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the chemical structure of (R)-ZG197
An In-Depth Technical Guide to (R)-ZG197: A Selective SaClpP Activator
This guide provides a comprehensive overview of this compound, a novel antibacterial agent targeting Staphylococcus aureus. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Its chemical properties are summarized below.
| Property | Value |
| IUPAC Name | (6S,9aS)-6-((S)-sec-butyl)-8-((R)-1-(naphthalen-1-yl)ethyl)-4,7-dioxo-N-(4,4,4-trifluorobutyl)hexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide[2] |
| Molecular Formula | C28H35F3N4O3[2] |
| Molecular Weight | 532.61 g/mol [2] |
| CAS Number | 2999672-72-7[2] |
| InChIKey | BAZGDIOJCKGDHH-RHDWJPPYSA-N[2] |
Mechanism of Action
This compound functions as a species-specific activator of SaClpP, a highly conserved protease in bacteria.[3][4] Aberrant activation of SaClpP leads to the degradation of essential bacterial proteins, including SaFtsZ, which is crucial for cell division.[1] This ultimately results in the suppression of bacterial growth and demonstrates the potential of this compound as a therapeutic agent against staphylococcal infections.[1][3]
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Activity
| Parameter | Target | Value | Reference |
| EC50 | S. aureus ClpP (SaClpP) | 1.5 μM | [1] |
| EC50 | Homo sapiens ClpP (HsClpP) | 31.4 μM | [1] |
| MIC | S. aureus | 0.5 μg/mL | [1] |
| MIC Range | Broad spectrum S. aureus strains | 0.5-2 μg/mL | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Infection | Dosage | Outcome | Reference |
| Zebrafish | S. aureus USA300 | 25-100 mg/kg; i.p.; once | Significantly prolonged survival rate | [1] |
| Murine Skin | S. aureus | 7.5 mg/kg; s.c.; twice daily for 3 days | Anti-infective efficacy | [1] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research labs, this section describes the methodologies for key experiments based on available literature.
4.1. SaClpP Activation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for SaClpP activation.
-
Methodology: The proteolytic activity of SaClpP is measured in the presence of varying concentrations of this compound. A common method involves using a fluorogenic peptide substrate. The rate of fluorescence increase, corresponding to peptide cleavage, is monitored over time. The EC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.
4.2. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.
-
Methodology: A serial dilution of this compound is prepared in a liquid growth medium. A standardized inoculum of S. aureus is added to each dilution. The cultures are incubated for a specified period (e.g., 18 hours), and the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
4.3. Thermal Stability Assay
-
Objective: To assess the effect of this compound on the thermal stability of SaClpP.
-
Methodology: The melting temperature (Tm) of SaClpP is measured in the presence and absence of this compound (e.g., 10 μM for 2 hours).[1] This is often done using differential scanning fluorimetry or a similar technique that monitors protein unfolding as a function of temperature. An increase in Tm in the presence of the compound indicates stabilization.
4.4. In Vivo Infection Models
-
Objective: To evaluate the therapeutic efficacy of this compound in treating S. aureus infections in living organisms.
-
Methodology:
-
Zebrafish Model: Zebrafish larvae are infected with a lethal dose of S. aureus. Different doses of this compound are administered (e.g., via intraperitoneal injection), and the survival rate is monitored over time compared to a vehicle control group.[1]
-
Murine Skin Infection Model: A localized skin infection is established in mice by subcutaneous injection of S. aureus. This compound is administered (e.g., subcutaneously), and the therapeutic effect is assessed by measuring parameters such as the size of the necrotic lesion compared to a control group.[1]
-
Caption: A typical experimental workflow.
References
The Discovery and Synthesis of (R)-ZG197: A Selective Activator of Staphylococcus aureus ClpP
(R)-ZG197 is a potent and highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (S. aureus). Its discovery represents a significant advancement in the pursuit of novel antibiotics targeting bacterial protein degradation pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery: A Structure-Guided Approach
This compound was identified through a meticulous structure-guided design process. The primary goal was to develop a small molecule that could selectively activate S. aureus ClpP (SaClpP) without significantly affecting the human mitochondrial homolog (HsClpP), a critical factor for minimizing potential toxicity.
The discovery workflow began with the identification of a non-selective ClpP activator scaffold. Through iterative cycles of co-crystallography, computational modeling, and chemical synthesis, researchers systematically modified the initial scaffold to enhance its binding affinity and selectivity for SaClpP. This structure-based approach was instrumental in exploiting key structural differences between the bacterial and human ClpP proteins, ultimately leading to the design of this compound.
Synthesis Pathway
The chemical synthesis of this compound is a multi-step process involving the formation of a key amide bond followed by chiral separation to isolate the active (R)-enantiomer. The general synthetic route is outlined below.
General Synthesis Scheme for ZG197 Racemate:
A key step in the synthesis involves an amide coupling reaction between a carboxylic acid intermediate and an amine intermediate. This is followed by purification of the racemic mixture.
Chiral Separation:
The final step to obtain the enantiomerically pure this compound involves chiral chromatography of the racemate. This separation is crucial as the biological activity resides predominantly in the (R)-enantiomer.
Mechanism of Action: Dysregulation of Bacterial Proteostasis
This compound functions by binding to a hydrophobic pocket on the surface of the SaClpP heptamer. This binding event induces a conformational change in the SaClpP complex, leading to its activation. In its natural state, the activity of ClpP is tightly regulated by associated ATPases (such as ClpX and ClpA) that recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.
This compound bypasses this regulatory mechanism, causing uncontrolled activation of SaClpP. This leads to the indiscriminate degradation of essential bacterial proteins, disrupting normal cellular processes and ultimately resulting in bacterial cell death. A key target of this unregulated proteolysis is the FtsZ protein, which is essential for bacterial cell division.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Description |
| EC50 (SaClpP) | 1.5 µM | The concentration of this compound required to achieve 50% of the maximal activation of S. aureus ClpP.[1] |
| EC50 (HsClpP) | 31.4 µM | The concentration of this compound required to achieve 50% of the maximal activation of Human ClpP.[1] |
| Selectivity Index | ~21-fold | The ratio of HsClpP EC50 to SaClpP EC50, indicating selectivity for the bacterial enzyme. |
| Organism | Strain | MIC (µg/mL) |
| S. aureus | Newman | 0.5 |
| S. aureus | USA300 | 0.5 |
| S. aureus | MRSA-13-25 | 1 |
| S. aureus | ΔclpP mutant | >128 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cloning, Expression, and Purification of SaClpP and HsClpP
-
Gene Synthesis and Cloning : The genes for S. aureus ClpP (SaClpP) and Homo sapiens ClpP (HsClpP) are synthesized and cloned into a pET-28a vector, which incorporates an N-terminal His-tag.
-
Protein Expression : The resulting plasmids are transformed into E. coli BL21(DE3) cells. The cells are cultured in LB medium at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced with 0.2 mM IPTG, and the culture is incubated at 18°C for a further 16-20 hours.
-
Cell Lysis and Purification : Cells are harvested by centrifugation and lysed by sonication in a buffer containing 25 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole.
-
Final Purification : The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with a buffer containing 25 mM HEPES (pH 7.5) and 150 mM NaCl.
SaClpP Activation Assay (FITC-Casein Assay)
-
Reaction Setup : The assay is performed in a 96-well plate in a total volume of 100 µL. Each well contains 50 nM of purified SaClpP or HsClpP, 0.2 mg/mL of FITC-labeled casein, and varying concentrations of this compound in assay buffer (25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Incubation : The reaction plate is incubated at 30°C.
-
Fluorescence Measurement : The increase in fluorescence intensity, resulting from the degradation of the quenched FITC-casein substrate, is monitored kinetically over 30 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis : The initial reaction rates are plotted against the concentration of this compound, and the EC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture : S. aureus strains are grown overnight in Mueller-Hinton Broth (MHB).
-
Serial Dilutions : this compound is serially diluted in MHB in a 96-well plate.
-
Inoculation : The bacterial culture is diluted to a final concentration of 5 x 10^5 CFU/mL and added to each well.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading : The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Skin Infection Model
-
Animal Preparation : Female BALB/c mice (6-8 weeks old) are anesthetized. A small area of hair on the back of each mouse is shaved.
-
Infection : A subcutaneous injection of 50 µL of a logarithmic-phase culture of S. aureus (e.g., USA300 strain, 1 x 10^7 CFU) is administered.
-
Treatment : At 24 and 36 hours post-infection, mice are treated with this compound (e.g., 7.5 mg/kg, subcutaneous) or a vehicle control.
-
Evaluation : At 48 hours post-infection, the mice are euthanized. The skin lesions are excised, weighed, and homogenized. The bacterial load is determined by plating serial dilutions of the homogenate on agar plates and counting the resulting colonies (CFU/g of tissue). The size of the necrotic lesion is also measured.
References
The Biological Activity of (R)-ZG197 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of (R)-ZG197, a novel small molecule, against Methicillin-resistant Staphylococcus aureus (MRSA). This compound has been identified as a species-specific activator of the S. aureus caseinolytic protease P (ClpP), a highly conserved protease. This targeted activation represents a promising therapeutic strategy to combat MRSA infections. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and the experimental workflow.
Data Presentation
The antibacterial efficacy of this compound against a range of MRSA strains has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes these findings, demonstrating the potent activity of this compound.
| MRSA Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |
| USA300 | 1 |
| NRS-1 | 2 |
| NRS-70 | 1 |
| NRS-100 | 0.5 |
| NRS-108 | 1 |
| NRS-271 | 1 |
Experimental Protocols
The primary method for quantifying the antibacterial activity of this compound against MRSA is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Bacterial Inoculum:
- Streak MRSA strains from frozen stocks onto Tryptic Soy Agar (TSA) plates and incubate at 37°C for 18-24 hours.
- Select 3-5 isolated colonies and inoculate into Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth.
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
- Include a positive control well (bacterial inoculum without compound) and a negative control well (broth only).
- Incubate the microtiter plate at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway of this compound in MRSA
Caption: Mechanism of action of this compound against MRSA.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
(R)-ZG197: A Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) strains presents a significant global health threat, necessitating the development of novel antibacterial agents with new mechanisms of action. One promising target is the caseinolytic protease P (ClpP), a highly conserved serine protease involved in bacterial protein homeostasis. Dysregulation of SaClpP activity through uncontrolled activation leads to indiscriminate protein degradation and bacterial cell death. This technical guide provides an in-depth overview of (R)-ZG197, a novel, potent, and selective small molecule activator of S. aureus ClpP (SaClpP). We will detail its mechanism of action, quantitative biochemical and microbiological data, key experimental protocols, and its potential as a therapeutic agent.
Introduction
Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The rapid rise of methicillin-resistant S. aureus (MRSA) has rendered many conventional antibiotics ineffective, creating an urgent need for new therapeutic strategies.
The ClpP protease is an attractive target for antimicrobial drug discovery. In bacteria, ClpP forms a proteolytic chamber that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), degrades misfolded or damaged proteins, playing a crucial role in cellular protein quality control. Small molecules that can activate ClpP independently of its cognate ATPases cause uncontrolled proteolysis, leading to bacterial death. The challenge lies in developing species-specific activators to avoid off-target effects on the human mitochondrial ClpP (HsClpP).
This compound is a recently identified small molecule that demonstrates high selectivity for SaClpP over HsClpP, making it a promising candidate for further development. This document serves as a comprehensive technical resource for researchers and drug developers interested in this compound and the broader field of ClpP activators.
Mechanism of Action
This compound functions as a selective activator of SaClpP. Unlike the natural activation process that requires an associated ATPase, this compound binds directly to SaClpP, inducing a conformational change that opens the axial pores of the barrel-shaped protease. This allows for the unregulated influx and degradation of cellular proteins, including essential proteins like FtsZ, a key component of the bacterial cell division machinery. The degradation of FtsZ disrupts cytokinesis, leading to filamentation and eventual cell death.
The selectivity of this compound for SaClpP over HsClpP is attributed to specific amino acid differences within the binding pocket of the two proteases. This specificity is crucial for minimizing potential toxicity in human cells.
dot
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and antibacterial activity.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| EC50 | SaClpP | 1.5 µM | [1] |
| EC50 | HsClpP | 31.4 µM | [1] |
| Selectivity Index | (EC50 HsClpP / EC50 SaClpP) | ~21 | [2] |
| Kd | SaClpP | 58 nM | [2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus 8325-4 | 0.5 | [1] |
| S. aureus USA300 (MRSA) | 0.5 - 2 | [2] |
| NRS-1 (MRSA) | 0.5 - 2 | [2] |
| NRS-70 (MRSA) | 0.5 - 2 | [2] |
| NRS-100 (MRSA) | 0.5 - 2 | [2] |
| NRS-108 (MRSA) | 0.5 - 2 | [2] |
| NRS-271 (MRSA) | 0.5 - 2 | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | S. aureus Strain | Treatment | Outcome | Reference |
| Zebrafish Infection Model | USA300 | 50 mg/kg; i.p.; once | Significantly prolonged survival rate | [1] |
| Murine Skin Infection Model | Not Specified | 7.5 mg/kg; s.c.; twice a day for 3 days | Reduced necrotic lesion size | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature and standard laboratory procedures.
SaClpP Activation Assay (FITC-Casein Hydrolysis)
This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the hydrolysis of fluorescein isothiocyanate (FITC)-labeled casein.
dot
Caption: SaClpP Activation Assay Workflow.
Materials:
-
Recombinant SaClpP
-
FITC-Casein (substrate)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add the desired concentration of this compound or DMSO (vehicle control).
-
Add SaClpP to each well to a final concentration of approximately 0.2 µM.
-
Initiate the reaction by adding FITC-casein to a final concentration of approximately 0.2 mg/mL.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence intensity (excitation at 485 nm, emission at 525 nm) over time using a plate reader.
-
Calculate the rate of casein hydrolysis and determine the EC50 value for this compound.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Recombinant SaClpP or HsClpP
-
This compound
-
SYPRO Orange dye
-
DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing the protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.
-
Dispense the master mix into qPCR plate wells.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a thermal ramp from 25°C to 95°C, with fluorescence readings taken at each temperature increment.
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum in the first derivative of the melting curve.
-
The change in Tm (ΔTm) in the presence of this compound indicates ligand binding.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
S. aureus strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum of S. aureus in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).
Murine Skin Infection Model
This in vivo model is used to evaluate the efficacy of this compound in treating a localized S. aureus infection.
dot
Caption: Murine Skin Infection Model Workflow.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
S. aureus strain (e.g., USA300)
-
This compound formulated for subcutaneous injection
-
Vehicle control
-
Calipers for lesion measurement
Procedure:
-
Prepare an inoculum of S. aureus in sterile saline or PBS to a concentration of approximately 1 x 10^7 CFU/mL.
-
Anesthetize the mice and shave a small area on the flank.
-
Inject the bacterial suspension subcutaneously (e.g., 100 µL).
-
Initiate treatment with this compound (e.g., 7.5 mg/kg, s.c., twice daily) at a specified time post-infection. A control group should receive the vehicle.
-
Measure the size of the resulting skin lesion (length and width) daily using calipers.
-
After a predetermined number of days (e.g., 3 days), euthanize the mice.
-
Excise the skin lesions, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue) by plating on appropriate agar plates.
Conclusion
This compound is a highly selective and potent activator of S. aureus ClpP with promising in vitro and in vivo antibacterial activity. Its novel mechanism of action, which involves the dysregulation of bacterial protein homeostasis, makes it a valuable lead compound for the development of new antibiotics to combat drug-resistant S. aureus infections. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SaClpP activators. Further studies are warranted to optimize its pharmacokinetic and pharmacodynamic properties and to fully assess its safety and efficacy in preclinical models.
References
understanding the pharmacology of (R)-ZG197
An In-depth Technical Guide to the Pharmacology of (R)-ZG197
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel small molecule that has emerged as a highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (S. aureus). This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Core Pharmacology
This compound is a potent and selective activator of S. aureus ClpP (SaClpP), a key protease involved in bacterial protein homeostasis. By aberrantly activating SaClpP, this compound induces the degradation of essential cellular proteins, leading to bacterial cell death. This mechanism of action represents a promising strategy to combat antibiotic-resistant strains of S. aureus.
Mechanism of Action
The primary molecular target of this compound is the bacterial protease SaClpP. This compound binds to a hydrophobic pocket of SaClpP, inducing a conformational change that allosterically activates the enzyme. This activation leads to the dysregulated degradation of a range of cellular proteins, a key one being the cell division protein FtsZ (Filamenting temperature-sensitive mutant Z). The degradation of SaFtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to filamentation and cell death[1]. The selectivity of this compound for SaClpP over its human mitochondrial homolog (HsClpP) is a crucial aspect of its pharmacological profile, suggesting a favorable therapeutic window[1][2].
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.
| Parameter | Value | Species/Strain | Reference |
| EC50 (SaClpP) | 1.5 µM | Staphylococcus aureus | [1] |
| EC50 (HsClpP) | 31.4 µM | Homo sapiens | [1] |
Table 1: In Vitro Activity of this compound on ClpP Homologs. EC50 values represent the concentration of this compound required to achieve 50% of the maximum activation of the respective ClpP enzyme.
| S. aureus Strain | MIC (µg/mL) | Reference |
| 8325-4 | 0.5 | [1] |
| Broad spectrum of S. aureus strains | 0.5 - 2 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus. MIC values represent the lowest concentration of this compound that inhibits visible growth of the bacteria.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.
Caption: Signaling pathway of this compound in S. aureus.
Experimental Workflow for this compound Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
SaClpP Activation Assay
Objective: To determine the in vitro activation of SaClpP by this compound.
Principle: The proteolytic activity of SaClpP is measured using a fluorogenic substrate, such as FITC-casein. Upon cleavage by activated SaClpP, the fluorescence of the substrate increases, which can be quantified.
Protocol:
-
Reagents and Materials:
-
Recombinant SaClpP protein
-
This compound (dissolved in DMSO)
-
FITC-casein substrate
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add SaClpP to each well to a final concentration of approximately 1 µM.
-
Add the different concentrations of this compound to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding FITC-casein to a final concentration of 10 µg/mL.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the growth of S. aureus.
Principle: The broth microdilution method is used to assess the susceptibility of bacteria to an antimicrobial agent in a liquid medium.
Protocol:
-
Reagents and Materials:
-
S. aureus strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
96-well clear microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum of S. aureus in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Thermal Shift Assay (TSA)
Objective: To assess the direct binding of this compound to SaClpP by measuring changes in protein thermal stability.
Principle: The binding of a ligand to a protein often increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Reagents and Materials:
-
Recombinant SaClpP protein
-
This compound (dissolved in DMSO)
-
SYPRO Orange dye
-
Assay buffer (as in SaClpP activation assay)
-
Real-time PCR instrument with a thermal melting curve analysis module
-
-
Procedure:
-
Prepare a reaction mixture containing SaClpP (final concentration ~2 µM), SYPRO Orange dye (final concentration 5X), and varying concentrations of this compound in the assay buffer.
-
Aliquot the reaction mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melting program, typically from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.
-
In Vivo Efficacy Models
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.
Protocol:
-
Animal Husbandry: Maintain zebrafish embryos at 28.5°C in E3 medium.
-
Infection: At 2 days post-fertilization (dpf), anesthetize the larvae and inject a lethal dose of S. aureus (e.g., USA300 strain) into the yolk sac or circulation valley.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 25-100 mg/kg).
-
Monitoring: Monitor the survival of the larvae over a period of 3-5 days.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of treated groups to the vehicle control group.
Objective: To assess the therapeutic efficacy of this compound in a localized infection model.
Protocol:
-
Animal Husbandry: Use immunocompetent mice (e.g., C57BL/6).
-
Infection: Anesthetize the mice and induce a subcutaneous infection by injecting a defined inoculum of S. aureus into the flank.
-
Treatment: Administer this compound via subcutaneous (s.c.) injection at the site of infection or systemically, typically twice a day for 3 days, starting at a specified time post-infection.
-
Monitoring: Measure the size of the skin lesion daily. At the end of the experiment, euthanize the mice and excise the infected skin tissue.
-
Data Analysis: Determine the bacterial load in the tissue by homogenizing the tissue and plating serial dilutions on agar plates to count colony-forming units (CFUs). Compare the lesion size and bacterial burden between the treated and vehicle control groups.
Conclusion
This compound represents a promising new class of antibacterial agents with a novel mechanism of action targeting SaClpP. Its high selectivity for the bacterial protease over the human homolog, coupled with its potent in vitro and in vivo activity, makes it an attractive candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds.
References
In-depth Technical Guide: The Antibacterial Spectrum of (R)-ZG197
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of (R)-ZG197, a novel activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus. The document details its in vitro activity, the methodologies used for its evaluation, and its mechanism of action, presenting key data in a structured format for ease of reference and comparison.
Core Compound Activity
This compound is a highly selective activator of Staphylococcus aureus ClpP (SaClpP), exhibiting potent antibacterial activity against a wide array of S. aureus strains.[1] Its enantiomer, (S)-ZG197, also demonstrates activity but generally at higher concentrations. The primary mechanism of action involves the dysregulation of essential cellular processes through the uncontrolled degradation of key proteins, initiated by the activation of the SaClpP protease.[2]
Quantitative Antibacterial Spectrum of this compound
The in vitro antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The compound demonstrates potent activity, particularly against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) isolates.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus 8325-4 | MSSA | 0.5 |
| Staphylococcus aureus Newman | MSSA | 0.5 |
| Staphylococcus aureus USA300 | MRSA | 1 |
| Staphylococcus aureus Mu50 | VISA | 1 |
| Staphylococcus aureus N315 | MRSA | 1 |
| Staphylococcus aureus NRS1 | MRSA | 2 |
| Staphylococcus aureus NRS71 | MRSA | 1 |
| Staphylococcus aureus NRS100 | MRSA | 1 |
| Staphylococcus aureus NRS124 | MRSA | 1 |
| Staphylococcus aureus C2452 | MRSA | 1 |
| Staphylococcus aureus C4177 | MRSA | 1 |
| Staphylococcus aureus C5493 | MRSA | 1 |
Data sourced from primary research on this compound.
Mechanism of Action: SaClpP Activation Cascade
This compound functions by binding to and activating the SaClpP protease. This activation leads to the unregulated degradation of cellular proteins, a critical one being FtsZ. FtsZ is a key protein in bacterial cell division, forming the Z-ring at the division site. Its degradation disrupts cell division, ultimately leading to bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate. The final concentrations typically range from 256 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
Time-Kill Assay
Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Culture tubes with CAMHB
-
This compound stock solution
-
Exponential phase bacterial culture
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: An overnight culture of the test organism is diluted into fresh CAMHB and grown to the early-to-mid exponential phase (approximately 1-5 x 10⁶ CFU/mL).
-
Assay Setup: The bacterial culture is diluted to a starting density of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the compound is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The collected aliquots are serially diluted in sterile saline and plated onto agar plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound and compared to the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.[3]
Summary and Conclusion
This compound demonstrates a potent and selective antibacterial activity against a broad range of Staphylococcus aureus strains, including clinically relevant resistant phenotypes. Its novel mechanism of action, involving the activation of the SaClpP protease, presents a promising new therapeutic strategy for combating staphylococcal infections. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the exploration and advancement of new antibacterial agents. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targets for Effective Management of Staphylococcus Aureus Infection - Ace Therapeutics [ace-therapeutics.com]
- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
(R)-ZG197 Target Validation in Staphylococcus aureus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its virulence and increasing antibiotic resistance. This necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the target validation of (R)-ZG197, a selective activator of the caseinolytic protease P (ClpP) in S. aureus (SaClpP). By aberrantly activating SaClpP, this compound induces uncontrolled proteolysis of essential cellular proteins, leading to bacterial cell death. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its validation, and visual representations of the key pathways and workflows.
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for bacterial protein homeostasis and virulence. In S. aureus, ClpP, in conjunction with its associated ATPases (like ClpX and ClpC), is responsible for the degradation of misfolded or damaged proteins, as well as key regulatory proteins. The dysregulation of this proteolytic activity presents a promising strategy for antibacterial drug development. Acyldepsipeptides (ADEPs) were among the first identified activators of bacterial ClpP, demonstrating the potential of this target. However, their lack of specificity for bacterial ClpP over the human mitochondrial ortholog (HsClpP) has limited their clinical development.
This compound is a novel, structure-based designed small molecule that selectively activates SaClpP over HsClpP. This selectivity is crucial for minimizing off-target effects and potential toxicity in humans. This guide will provide a detailed account of the validation of SaClpP as the target of this compound in S. aureus.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Activation of ClpP Homologs by this compound and (S)-ZG197
| Compound | Target | EC50 (µM) |
| This compound | SaClpP | 1.5 ± 0.2[1] |
| HsClpP | 31.4 ± 0.6[1] | |
| (S)-ZG197 | SaClpP | 1.4 ± 0.2[1] |
| HsClpP | > 100[1] |
Table 2: Binding Affinity of this compound and (S)-ZG197 to SaClpP
| Compound | Method | Dissociation Constant (Kd) | Stoichiometry (N) |
| This compound | ITC | 2.5 ± 0.2 µM[2] | Not Reported |
| (S)-ZG197 | ITC | 5.0 ± 0.3 µM[2] | Not Reported |
| This compound | BLI | 58 ± 4.8 nM[2] | Not Reported |
| (S)-ZG197 | BLI | 470 ± 60 nM[2] | Not Reported |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains
| S. aureus Strain | Genotype/Phenotype | This compound MIC (µg/mL) |
| 8325-4 | Wild-type | 0.5[2] |
| 8325-4 ΔclpP | clpP knockout | > 128 |
| USA300 | MRSA | 0.5[2] |
| NRS-1 | MRSA | 1 |
| NRS-70 | MRSA | 1 |
| NRS-100 | MRSA | 2 |
| NRS-108 | MRSA | 1 |
| NRS-271 | MRSA | 1 |
| XJ009 | Hospital-acquired MRSA | 1 |
| XJ036 | Hospital-acquired MRSA | 1 |
| XJ049 | Hospital-acquired MRSA | 0.5 |
| XJ051 | Hospital-acquired MRSA | 1 |
| XJ052 | Hospital-acquired MRSA | 1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides the protocols for the key experiments used to validate the target of this compound.
SaClpP Activation Assay (FITC-Casein Hydrolysis)
This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the degradation of a fluorescently labeled substrate.
-
Reagents and Materials:
-
Recombinant SaClpP and HsClpP
-
This compound
-
FITC-labeled casein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing 50 nM SaClpP (or HsClpP) and 0.2 mg/mL FITC-casein in the assay buffer.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a DMSO control.
-
Initiate the reaction by adding the SaClpP/FITC-casein mixture to the wells.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Calculate the initial reaction rates and plot them against the concentration of this compound to determine the EC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Materials:
-
S. aureus strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Grow S. aureus to the mid-logarithmic phase and dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculate each well of the 96-well plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, SaClpP, can increase the thermal stability of the protein.
-
Reagents and Materials:
-
S. aureus 8325-4
-
This compound
-
Lysis Buffer with protease inhibitors
-
Antibodies against SaClpP
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture S. aureus 8325-4 to the mid-logarithmic phase.
-
Treat the cells with 10 µM this compound or DMSO (vehicle control) for 2 hours.[3]
-
Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a fixed duration.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SaClpP in each sample using SDS-PAGE and Western blotting with an anti-SaClpP antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in S. aureus.
References
Foundational Research on ClpP Activation by (R)-ZG197: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the activation of the caseinolytic protease P (ClpP) by the small molecule (R)-ZG197. This document details the quantitative data, experimental methodologies, and the underlying mechanism of selective activation, with a focus on Staphylococcus aureus ClpP (SaClpP).
Quantitative Data Summary
This compound has been identified as a potent and selective activator of SaClpP. The following tables summarize the key quantitative data gathered from foundational studies.
Table 1: In Vitro Activity of this compound against SaClpP and HsClpP
| Parameter | S. aureus ClpP (SaClpP) | Homo sapiens ClpP (HsClpP) | Reference |
| EC50 (µM) | 1.5 ± 0.2 | 31.4 ± 0.6 | [1] |
| Thermal Shift (ΔTm in °C) | ~15 | ~3 | [2] |
Table 2: Antibacterial Activity of this compound against S. aureus
| Strain | MIC (µg/mL) | Reference |
| S. aureus (General) | 0.5 | |
| Broad Spectrum of S. aureus strains | 0.5 - 2 |
Mechanism of Selective Activation
This compound achieves its selectivity for SaClpP over the human homolog (HsClpP) by exploiting key structural differences in the ligand-binding pockets of the two proteases.[1] The binding of this compound to SaClpP induces a conformational change that leads to the activation of the protease. In contrast, its interaction with HsClpP is significantly weaker, resulting in minimal activation.[2] This selectivity is crucial for its potential as a therapeutic agent, as it minimizes off-target effects on human mitochondrial ClpP.
The general mechanism of ClpP activation by small molecules involves the binding of the activator to hydrophobic pockets at the interface of ClpP subunits. This binding event triggers an allosteric transition, leading to the ordering of the N-terminal axial loops and the opening of the axial pore, which allows for substrate entry and degradation.
Below is a diagram illustrating the proposed signaling pathway for SaClpP activation by this compound.
Experimental Protocols
This section details the methodologies for key experiments used in the foundational research of this compound.
Casein Hydrolysis Assay (FITC-Casein)
This assay quantifies the proteolytic activity of ClpP in the presence of an activator by measuring the degradation of a fluorescently labeled substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 200 mM KCl, 1 mM DTT).
-
Enzyme and Activator Incubation: Incubate purified SaClpP or HsClpP with varying concentrations of this compound (or control compounds) for a defined period (e.g., 30 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding fluorescein isothiocyanate (FITC)-labeled casein to the mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for FITC). The hydrolysis of FITC-casein releases smaller, fluorescent peptides.
-
Data Analysis: Calculate the initial rate of reaction from the linear phase of the fluorescence curve. Determine the EC50 value by plotting the reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve. A study noted that at 100 μM, this compound does not activate HsClpP.[2]
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay assesses the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
Methodology:
-
Sample Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the purified ClpP protein (SaClpP or HsClpP) in a suitable buffer (e.g., PBS) and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Ligand Addition: Add this compound or a vehicle control (e.g., DMSO) to the wells. A 5-fold molar excess of the compound to the protein is often used.[2]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with incremental temperature increases.
-
Fluorescence Monitoring: Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTm) in the presence of this compound indicates ligand binding and stabilization.
Murine Skin Infection Model
This in vivo model evaluates the therapeutic efficacy of this compound in treating S. aureus skin infections.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Induce a subcutaneous infection by injecting a defined inoculum of a pathogenic S. aureus strain (e.g., USA300) into the flank of the mice.
-
Treatment: At a specified time post-infection, administer this compound or a vehicle control. Treatment can be delivered through various routes, such as subcutaneous or intraperitoneal injection, at a specified dose and frequency.
-
Monitoring and Endpoint Analysis: Monitor the mice for clinical signs of infection and measure the size of the skin lesions (abscesses) daily. At the end of the experiment, euthanize the mice and excise the infected skin tissue.
-
Bacterial Load Determination: Homogenize the skin tissue and perform serial dilutions to plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: A portion of the skin tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and tissue damage.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and characterization of ClpP activators like this compound.
This guide provides a comprehensive technical overview of the foundational research on this compound as a selective activator of SaClpP. The data and protocols presented herein are intended to support further research and development in the field of novel antibacterial agents targeting ClpP.
References
A Technical Guide to Research-Grade (R)-ZG197: A Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the research-grade molecule (R)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). It covers its procurement, mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Procurement of Research-Grade this compound
Research-grade this compound can be sourced from specialized biochemical suppliers. One such prominent supplier is:
-
MedChemExpress:
-
Product Name: this compound
-
Catalog Number: HY-152096
-
CAS Number: 2999672-72-7
-
Molecular Formula: C₂₈H₃₅F₃N₄O₃
-
Molecular Weight: 532.6 g/mol
-
This product is intended for research use only.[1]
Core Mechanism of Action
This compound functions as a potent and selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1] By binding to SaClpP, this compound induces a conformational change that leads to the dysregulated degradation of essential cellular proteins, a key one being the cell division protein FtsZ (SaFtsZ). The degradation of SaFtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to bacterial cell death. This targeted activation is significantly more potent for SaClpP than for the human homolog (HsClpP), highlighting its potential as a selective antibacterial agent.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action in S. aureus.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its activity and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| EC₅₀ | SaClpP | 1.5 µM | [1] |
| EC₅₀ | HsClpP | 31.4 µM | [1] |
| K_d_ | SaClpP | 2.5 µM | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains
| S. aureus Strain | MIC (µg/mL) | Reference |
| 8325-4 | 0.5 | [1] |
| Broad Spectrum of Strains | 0.5 - 2 | [1] |
| 8325-4 (S-enantiomer) | 4 | [2] |
| Broad Spectrum (S-enantiomer) | 2 - 8 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro SaClpP Activation Assay (FITC-Casein Hydrolysis)
This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the fluorescence of a FITC-labeled casein substrate.
Materials:
-
Recombinant SaClpP protein
-
This compound
-
FITC-labeled casein (stock solution in PBS)
-
Assay Buffer: 50-100 mM Tris buffer, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission: 490/525 nm)
Procedure:
-
Prepare a 2X working solution of FITC-casein by diluting the stock solution in the assay buffer to a final concentration of 100-400 µg/mL.
-
Prepare various concentrations of this compound in the assay buffer.
-
In a 96-well plate, add the SaClpP protein to each well.
-
Add the desired concentrations of this compound or a vehicle control (e.g., DMSO) to the wells containing SaClpP and incubate for a short period at room temperature.
-
Initiate the reaction by adding an equal volume of the 2X FITC-casein working solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at 490 nm excitation and 525 nm emission.
-
For kinetic readings, record data every 5 minutes for 30-60 minutes. For endpoint readings, incubate the plate at a desired temperature (e.g., 37°C) for 30-60 minutes, protected from light, before measuring the final fluorescence.
-
The rate of fluorescence increase is proportional to the SaClpP activity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound
-
S. aureus strain(s) of interest
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well plate.
-
Grow the S. aureus strain overnight in the appropriate broth at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Western Blot Analysis of SaFtsZ Degradation
This method is used to visualize the degradation of SaFtsZ in S. aureus cells treated with this compound.
Materials:
-
S. aureus 8325-4 and its corresponding ΔclpP mutant strain
-
This compound
-
Lysis buffer (e.g., with lysozyme and protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against SaFtsZ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow S. aureus cultures to the mid-logarithmic phase.
-
Treat the cultures with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 15 minutes).
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Lyse the cells using the appropriate lysis buffer and sonication or bead beating.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against SaFtsZ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the SaFtsZ band intensity indicates degradation.
In Vivo Murine Skin Infection Model
This model assesses the anti-infective efficacy of this compound in a living organism.
Materials:
-
BALB/c mice (or other suitable strain)
-
S. aureus strain (e.g., USA300)
-
This compound formulated for subcutaneous or intraperitoneal injection
-
Anesthesia
-
Calipers for measuring lesion size
-
Materials for bacterial enumeration (homogenizer, agar plates)
Procedure:
-
Anesthetize the mice.
-
Inject a prepared inoculum of S. aureus subcutaneously into the flank of each mouse.
-
After a set period to allow the infection to establish, begin treatment with this compound. For example, administer 7.5 mg/kg subcutaneously twice a day for 3 days.[2]
-
Monitor the mice daily for signs of infection and measure the size of the skin lesions using calipers.
-
At the end of the experiment, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to plate on agar for colony-forming unit (CFU) enumeration to determine the bacterial load in the infected tissue.
-
Compare the lesion sizes and bacterial loads between the this compound-treated group and a vehicle control group to determine the efficacy of the compound.
Experimental Workflows
Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro characterization of this compound.
Workflow for In Vivo Efficacy Testing of this compound
Caption: Workflow for in vivo efficacy testing of this compound.
References
Methodological & Application
Application Notes and Protocols for (R)-ZG197, a Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP)
For research use only.
Introduction
(R)-ZG197 is a potent and highly selective activator of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP).[1] Aberrant activation of SaClpP by small molecules like this compound leads to uncontrolled proteolysis within the bacterium, targeting essential proteins such as FtsZ, a key component of the bacterial cell division machinery. This dysregulation of protein degradation ultimately results in bacterial cell death, making SaClpP activators a promising class of novel antibiotics to combat S. aureus infections, including methicillin-resistant S. aureus (MRSA) strains.[2][3][4]
These application notes provide detailed protocols for the in vitro characterization of this compound, including assays to determine its potency, selectivity, mechanism of action, and antibacterial activity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| EC50 | SaClpP | 1.5 µM | [1] |
| HsClpP | 31.4 µM | [1] | |
| Kd | SaClpP | 2.5 µM | [1] |
| MIC | S. aureus | 0.5 µg/mL | [1][3] |
| Broad spectrum of S. aureus strains | 0.5 - 2 µg/mL | [1] |
Signaling Pathway and Mechanism of Action
This compound selectively binds to and activates the SaClpP protease. This activation leads to the degradation of cellular proteins, a key one being SaFtsZ. The degradation of SaFtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to inhibition of proliferation and cell death.
Experimental Protocols
SaClpP Activation Assay using FITC-Casein
This assay measures the ability of this compound to activate the proteolytic activity of SaClpP using a generic substrate, fluorescein isothiocyanate (FITC)-labeled casein. Upon cleavage of the heavily labeled FITC-casein, quenched fluorescence is relieved, resulting in an increase in fluorescence intensity that is proportional to the protease activity.
Materials:
-
Purified SaClpP and HsClpP (for selectivity)
-
This compound
-
FITC-Casein
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of SaClpP (or HsClpP) solution to a final concentration of 1 µM.
-
Add 25 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of FITC-casein to a final concentration of 5 µM.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 60 minutes.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro SaFtsZ Degradation Assay
This assay directly assesses the degradation of a physiologically relevant substrate, SaFtsZ, by SaClpP activated by this compound. The degradation is visualized by SDS-PAGE and Western blotting.
Materials:
-
Purified SaClpP and SaFtsZ
-
This compound
-
Degradation Buffer: 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 100 mM KCl, 2 mM DTT
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-FtsZ antibody
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing degradation buffer, SaFtsZ (e.g., 4 µM), and SaClpP (e.g., 3 µM).
-
Add this compound to the desired final concentration (e.g., 10 µM) or a vehicle control (DMSO).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Analyze the gel by Coomassie staining or transfer the proteins to a nitrocellulose membrane for Western blotting using an anti-FtsZ antibody to visualize the decrease in the full-length SaFtsZ band over time.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the binding of this compound to SaClpP by detecting changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified SaClpP
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF Buffer: 10 mM HEPES, pH 7.5, 150 mM NaCl
-
Real-time PCR instrument with a melt curve function
-
96-well PCR plates
Procedure:
-
Prepare a master mix containing SaClpP (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various final concentrations. Include a vehicle control (DMSO).
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting melt curve. An increase in Tm in the presence of this compound indicates binding and stabilization.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
S. aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control well (no drug) and a negative control well (no bacteria).
-
Prepare an inoculum of S. aureus in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
References
- 1. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of (R)-ZG197
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-ZG197
This compound is a novel small molecule that has been identified as a highly selective activator of the Caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2] ClpP is a highly conserved protease that plays a crucial role in bacterial protein homeostasis.[2] Aberrant activation of SaClpP by compounds like this compound leads to uncontrolled degradation of essential cellular proteins, including the cell division protein FtsZ, ultimately resulting in bacterial cell death.[1] This unique mechanism of action makes this compound a promising candidate for the development of new antibiotics, particularly for combating multidrug-resistant strains of S. aureus.[2][3]
The minimum inhibitory concentration (MIC) is a fundamental parameter used to evaluate the in vitro potency of an antimicrobial agent.[4][5][6] It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a standardized incubation period.[4][7] Determining the MIC of this compound is a critical step in its preclinical development, providing essential data on its antibacterial activity against various bacterial strains.[8][9] This document provides a detailed protocol for performing a broth microdilution MIC assay to determine the susceptibility of Staphylococcus aureus to this compound.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6][7]
1. Materials and Reagents
-
This compound powder
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile test tubes
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)[10]
-
Plate reader (optional, for measuring optical density at 600 nm)
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer to achieve an optical density (OD) at 600 nm corresponding to the 0.5 McFarland standard. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][11] This is typically a 1:100 dilution of the 0.5 McFarland suspension.[9]
3. Preparation of this compound Serial Dilutions
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final concentration of DMSO in the assay.
-
Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.[7][12] Given a reported MIC of 0.5 µg/mL for S. aureus, a suitable concentration range to test would be from 16 µg/mL down to 0.03 µg/mL.[1]
-
To achieve this, add 100 µL of CAMHB to wells 2 through 11 of a column in the 96-well plate.
-
Add 200 µL of the working solution of this compound (at the highest desired concentration, e.g., 16 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug).
-
Well 12 will be the sterility control, containing only 100 µL of uninoculated CAMHB.
4. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2.3) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired testing range.
-
The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate or use a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11][13]
5. Determination of MIC
-
Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[7][14]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5][7] This can be observed as the first clear well in the dilution series.
-
Alternatively, a plate reader can be used to measure the OD at 600 nm of each well. The MIC is the lowest concentration that inhibits growth to a certain percentage (e.g., ≥90%) compared to the growth control.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
The results of the MIC assay can be summarized in a table as shown below.
| Well | This compound Concentration (µg/mL) | Bacterial Growth (Visual) | Optical Density (OD600) |
| 1 | 16 | - | 0.05 |
| 2 | 8 | - | 0.05 |
| 3 | 4 | - | 0.04 |
| 4 | 2 | - | 0.05 |
| 5 | 1 | - | 0.06 |
| 6 | 0.5 | - | 0.08 |
| 7 | 0.25 | + | 0.45 |
| 8 | 0.125 | + | 0.52 |
| 9 | 0.06 | + | 0.55 |
| 10 | 0.03 | + | 0.58 |
| 11 | 0 (Growth Control) | + | 0.60 |
| 12 | 0 (Sterility Control) | - | 0.04 |
Visualizations
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.
Caption: Mechanism of action of this compound in Staphylococcus aureus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. (S)-ZG197 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. idexx.dk [idexx.dk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for (R)-ZG197: An In Vivo Efficacy Animal Model Perspective
For Researchers, Scientists, and Drug Development Professionals
(R)-ZG197 is a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP) investigated for its potential as an antibiotic agent.
These application notes provide a comprehensive overview of the in vivo use of this compound in preclinical animal models of Staphylococcus aureus infection. The following sections detail its mechanism of action, summarize key efficacy data, and provide established experimental protocols.
Mechanism of Action
This compound is a potent and highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2] ClpP is a highly conserved protease that, when aberrantly activated, leads to the degradation of essential cellular proteins, ultimately resulting in bacterial cell death.[2] this compound selectively activates SaClpP over its human counterpart (HsClpP), highlighting its potential as a targeted antibacterial agent.[1][2] One of the key protein targets for degradation upon SaClpP activation by this compound is SaFtsZ, a crucial protein involved in bacterial cell division.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Species/Model | Source |
| EC50 (SaClpP activation) | 1.5 µM | Staphylococcus aureus | [1] |
| EC50 (HsClpP activation) | 31.4 µM | Homo sapiens | [1] |
| MIC (S. aureus) | 0.5 µg/mL | Staphylococcus aureus | [1] |
| MIC (Broad Spectrum) | 0.5-2 µg/mL | Various S. aureus strains | [1] |
| In Vivo Efficacy (Zebrafish) | 25-100 mg/kg (i.p., single dose) | Zebrafish USA300 infection model | [1] |
| In Vivo Efficacy (Murine) | 7.5 mg/kg (s.c., twice daily for 3 days) | Murine skin S. aureus infection model | [1] |
Experimental Protocols
Zebrafish Infection Model for In Vivo Efficacy
This protocol describes a method for evaluating the in vivo efficacy of this compound in a zebrafish infection model.
Materials:
-
Zebrafish (e.g., USA300-infected)
-
This compound
-
Vehicle control
-
Microinjection setup
-
Incubator
Protocol:
-
Culture S. aureus (e.g., USA300 strain) to the desired concentration.
-
Infect zebrafish larvae via microinjection with a standardized inoculum of S. aureus.
-
Prepare a stock solution of this compound and the vehicle control.
-
Administer a single intraperitoneal (i.p.) injection of this compound at varying doses (e.g., 25, 50, 100 mg/kg) to different cohorts of infected zebrafish.
-
Administer the vehicle control to a separate cohort of infected zebrafish.
-
Monitor the survival rate of all zebrafish cohorts over a specified period.
-
Statistically analyze the survival curves to determine the efficacy of this compound.
Murine Skin Infection Model for In Vivo Efficacy
This protocol outlines a method for assessing the in vivo efficacy of this compound in a murine model of skin infection.
Materials:
-
Mice (specify strain)
-
This compound
-
Vehicle control
-
S. aureus culture
-
Surgical tools for creating a skin lesion
-
Calipers for measuring lesion size
Protocol:
-
Culture S. aureus to the desired concentration.
-
Anesthetize the mice and create a superficial skin lesion.
-
Inoculate the lesion with a standardized dose of S. aureus.
-
Prepare a stock solution of this compound and the vehicle control.
-
Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 7.5 mg/kg) twice daily for a specified duration (e.g., 3 days).
-
Administer the vehicle control to a separate cohort of infected mice.
-
Measure the size of the necrotic lesion daily using calipers.
-
At the end of the study, euthanize the mice and collect tissue samples for further analysis (e.g., bacterial load determination).
-
Statistically compare the lesion sizes and bacterial loads between the treatment and control groups.
Conclusion
This compound demonstrates significant promise as a selective activator of SaClpP for the treatment of S. aureus infections. The provided protocols for zebrafish and murine infection models offer a framework for conducting in vivo efficacy studies to further evaluate its therapeutic potential. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
References
Application Notes & Protocols: Preparation of (R)-ZG197 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of (R)-ZG197, a selective agonist of the caseinolytic protease P (ClpP), for use in a variety of experimental settings.
This compound is a valuable research tool for studying the function of ClpP and for the development of novel antibacterial agents, particularly against Staphylococcus aureus.[1][2] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value |
| Chemical Formula | C₂₈H₃₅F₃N₄O₃[3] |
| Molecular Weight | 532.61 g/mol [3] |
| CAS Number | 2999672-72-7[3] |
| Appearance | To be determined (typically a solid powder)[3] |
| Purity | >98% (refer to Certificate of Analysis)[3] |
Solubility and Recommended Solvents
| Solvent | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | May be suitable for lower concentrations, but solubility should be tested. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial stock solution preparation due to likely low solubility.[4] |
Note on DMSO: Use anhydrous or molecular biology grade DMSO to minimize moisture, which can affect compound stability.[4] The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh out a specific mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 532.61 g/mol = 5.3261 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For 5.33 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots as recommended in the storage section below.
Stock Solution Preparation Quick Reference Table:
The following table provides the required mass of this compound for various stock solution concentrations and volumes.
| Desired Concentration | Volume | Mass of this compound (MW = 532.61 g/mol ) |
| 1 mM | 1 mL | 0.53 mg |
| 5 mM | 1 mL | 2.66 mg |
| 10 mM | 1 mL | 5.33 mg |
| 50 mM | 1 mL | 26.63 mg |
Protocol 2: Preparation of Working Solutions
Working solutions are typically prepared by diluting the concentrated DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): It is recommended to perform serial dilutions in DMSO first if a very low final concentration is required.[4]
-
Final Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Vortex: Gently vortex the working solution to ensure homogeneity.
-
Use Immediately: It is best to prepare working solutions fresh for each experiment as the stability of this compound in aqueous solutions may be limited.
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years)[3] | Store in a dry, dark environment. |
| 0-4°C | Short-term (days to weeks)[3] | ||
| DMSO Stock Solution | -20°C | Long-term (months)[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| 0-4°C | Short-term (days to weeks)[3] | ||
| Aqueous Working Solution | 2-8°C | Short-term (hours) | Prepare fresh before use. |
Visualizations
Signaling Pathway
Caption: Activation of SaClpP by this compound leading to bacterial cell death.
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for (R)-ZG197
(R)-ZG197 , with the CAS Number 2999672-72-7, is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). These application notes provide detailed recommendations for its handling, storage, and use in research applications, with a primary focus on the recommended solvent and preparation of solutions for in vitro and in vivo studies.
Chemical Information
| Property | Value |
| Chemical Formula | C28H35F3N4O3 |
| Molecular Weight | 532.61 g/mol |
| CAS Number | 2999672-72-7 |
Recommended Solvent and Stock Solution Preparation
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) . DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and many organic solvents.[1][2][3]
Quantitative Data for Stock Solution Preparation in DMSO
The following table provides the required volumes of DMSO to prepare stock solutions of this compound at various concentrations, based on a molecular weight of 532.61 g/mol .
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.88 mL | 9.39 mL | 18.78 mL |
| 5 mM | 0.38 mL | 1.88 mL | 3.76 mL |
| 10 mM | 0.19 mL | 0.94 mL | 1.88 mL |
| 50 mM | 0.04 mL | 0.19 mL | 0.38 mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, weigh 5 mg of this compound.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For 5 mg of this compound, add 0.94 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
Application in In Vitro Assays
For most in vitro cellular and biochemical assays, the DMSO stock solution of this compound should be serially diluted with the appropriate aqueous buffer or cell culture medium to the final desired working concentration. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system, typically below 0.5% (v/v).
Experimental Workflow for In Vitro Assays
References
Application Notes and Protocols: (R)-ZG197 Formulation for Intraperitoneal Injection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(R)-ZG197 is a potent and highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP)[1][2]. As an emerging anti-infective agent, this compound offers a novel mechanism of action by aberrantly activating SaClpP, a highly conserved protease involved in bacterial protein quality control, virulence, and stress response[2][3]. This hyperactivation leads to the degradation of essential bacterial proteins, ultimately resulting in bacterial cell death. These application notes provide detailed protocols for the formulation of this compound for intraperitoneal (i.p.) administration in preclinical research models, along with relevant biological data and procedural guidelines.
Biological Activity and Data
This compound demonstrates high selectivity for S. aureus ClpP over its human mitochondrial homolog (HsClpP), a critical feature for its therapeutic potential[1][2]. Its activation of SaClpP leads to potent antibacterial activity against a wide array of multidrug-resistant staphylococcal strains[2][4].
Quantitative Data for this compound
| Parameter | Value | Species/Strain | Notes | Reference |
| EC50 (SaClpP) | 1.5 µM | Staphylococcus aureus | 50% effective concentration for SaClpP activation. | [1] |
| EC50 (HsClpP) | 31.4 µM | Homo sapiens | Demonstrates ~21-fold selectivity for SaClpP over HsClpP. | [1] |
| MIC | 0.5 µg/mL | Staphylococcus aureus | Minimum Inhibitory Concentration. | [1] |
| MIC Range | 0.5 - 2 µg/mL | Broad spectrum of S. aureus strains | Indicates consistent activity against various strains. | [1] |
| In Vivo Efficacy (Zebrafish) | 25-100 mg/kg (i.p.) | Zebrafish USA300 infection model | Single dose significantly prolonged survival rate. | [1] |
| In Vivo Efficacy (Mice) | 7.5 mg/kg (s.c.) | Murine skin S. aureus infection model | Twice a day for 3 days showed anti-infective efficacy. | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by binding to and activating the SaClpP protease. In its natural state, SaClpP activity is tightly regulated by associated ATPases (like ClpX or ClpC) that recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber. This compound bypasses this regulatory mechanism, causing uncontrolled degradation of essential proteins, such as FtsZ, a key protein in bacterial cell division. This leads to disruption of vital cellular processes and ultimately, bacterial death.
Caption: Mechanism of action of this compound in Staphylococcus aureus.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a stock solution and a final formulation of this compound suitable for intraperitoneal injection in rodents. Due to the hydrophobic nature of this compound, a vehicle containing a mixture of solvents is required to achieve solubilization and stability. A common vehicle for such compounds is a mix of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
1. Stock Solution Preparation (e.g., 25 mg/mL in DMSO): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 25 mg of this compound, add 1 mL of DMSO). c. Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear solution. This is your stock solution. Note: The stock solution can be stored at -20°C for long-term stability.
2. Final Injection Formulation (Example for a 1 mL final volume): This protocol is based on a common vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage (mg/kg) and the injection volume for the animal model. a. In a sterile tube, add 400 µL of PEG300 . b. Add the required volume of the this compound stock solution. For example, to achieve a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution in DMSO . Mix well by gentle vortexing. c. Add 50 µL of Tween-80 to the mixture. Mix thoroughly until the solution is homogeneous. d. Add 450 µL of sterile saline or PBS to bring the total volume to 1 mL. e. Mix the final solution thoroughly by inverting the tube or gentle vortexing until a clear, uniform solution is achieved. f. Visually inspect the solution for any precipitation before administration.
Caption: Workflow for preparing this compound injection solution.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard operating procedure for administering the prepared this compound formulation to mice via intraperitoneal injection.
Materials:
-
Prepared this compound injection solution
-
Appropriately restrained mouse
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation: a. Warm the prepared this compound solution to room temperature if it was stored cold. b. Draw the calculated volume of the solution into the syringe. The injection volume should not exceed 10 mL/kg. For a 25g mouse, the maximum volume is typically 0.25 mL. c. Ensure there are no air bubbles in the syringe.
-
Animal Restraint: a. Restrain the mouse securely, for example, by scruffing the neck and back to immobilize the head and body. b. Tilt the mouse into a head-down position (approximately 30-40 degrees). This allows the abdominal organs to shift away from the injection site.
-
Injection Site Identification: a. The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
-
Injection: a. Insert the needle, with the bevel facing up, into the identified quadrant at a 30-40 degree angle to the abdominal wall. b. Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should appear). c. If aspiration is clear, slowly and steadily depress the plunger to administer the full dose. d. Withdraw the needle smoothly.
-
Post-Injection Monitoring: a. Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress. b. Continue to monitor the animal according to the approved experimental protocol.
Safety and Handling
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its formulations. Handle all animal procedures in accordance with institutional and national guidelines for animal care and use.
References
- 1. Global Regulatory Impact of ClpP Protease of Staphylococcus aureus on Regulons Involved in Virulence, Oxidative Stress Response, Autolysis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATP-Dependent Protease ClpP Inhibits Biofilm Formation by Regulating Agr and Cell Wall Hydrolase Sle1 in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cytotoxicity Assay for (R)-ZG197
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ZG197 is a novel small molecule identified as a selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP), exhibiting potent antibacterial activity. While highly selective for the bacterial protease, this compound also demonstrates off-target activity against the human mitochondrial ClpP (HsClpP), with an EC50 of 31.4 μM. This off-target activity can induce cytotoxicity in mammalian cells, particularly in cancer cell lines that may exhibit increased dependence on mitochondrial homeostasis. The hyperactivation of mitochondrial ClpP disrupts the mitochondrial protein quality control system, leading to the degradation of essential mitochondrial proteins, loss of mitochondrial membrane potential, and subsequent activation of the apoptotic cascade. This application note provides a detailed protocol for assessing the cytotoxicity of this compound in mammalian cell lines, with a focus on assays that elucidate a mitochondrial-mediated mechanism of cell death.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound against various human cancer cell lines. These values are provided as examples and should be determined experimentally for the cell lines of interest.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | 25.8 |
| A549 | Lung Cancer | MTT | 48 | 32.1 |
| MCF-7 | Breast Cancer | MTT | 48 | 45.5 |
| Jurkat | T-cell Leukemia | LDH | 24 | 18.9 |
Signaling Pathway
The primary mechanism of this compound-induced cytotoxicity in mammalian cells is believed to be through the hyperactivation of mitochondrial ClpP, leading to a cascade of events culminating in apoptosis.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
This section provides detailed protocols for assessing the cytotoxic effects of this compound. A general workflow is first presented, followed by specific protocols for cell viability, mitochondrial membrane potential, and apoptosis assays.
General Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This assay uses the fluorescent dye JC-1 to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete cell culture medium
-
JC-1 Staining Solution
-
Assay Buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, steps 1-4, using a black, clear-bottom 96-well plate.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. After the treatment incubation, remove the medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.[1]
-
Washing: Centrifuge the plate at 400 x g for 5 minutes.[1] Carefully remove the supernatant and wash the cells twice with 100 µL of pre-warmed assay buffer.
-
Fluorescence Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence using a microplate reader.
-
J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red fluorescence).
-
JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green fluorescence).[1]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Protocol 3: Apoptosis Detection using Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Caspase-3/7 assay kit (containing a pro-fluorescent or pro-luminescent substrate)
-
96-well opaque-walled plates (for luminescence) or black, clear-bottom plates (for fluorescence)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, steps 1-4, using the appropriate 96-well plate for your assay kit.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[3] This typically involves mixing a substrate with a lysis and activity buffer.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of the prepared caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: Subtract the background reading from all measurements. An increase in signal intensity corresponds to an increase in caspase-3/7 activity and apoptosis. Normalize the results to the untreated control.
References
protocol for assessing (R)-ZG197-induced apoptosis
Application Notes
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess apoptosis induced by a test compound, referred to herein as (R)-ZG197. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of diseases such as cancer.[1][2][3] Many therapeutic agents exert their effects by modulating apoptotic pathways.[3] Therefore, robust and accurate methods for quantifying apoptosis are essential in drug discovery and development.
The protocols detailed below describe several well-established assays to detect and quantify the hallmark features of apoptosis, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[1][4] These methods include Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assays, and Western blotting for key apoptotic proteins.[5][6][7][8] By employing a combination of these techniques, researchers can obtain a comprehensive understanding of the pro-apoptotic potential of this compound.[1][4]
It is recommended to use multiple assays to confirm apoptosis, as this provides a more complete picture of the cellular response and can help distinguish apoptosis from other forms of cell death, such as necrosis.[1] The selection of specific assays may depend on the cell type, the expected mechanism of action of the compound, and the available instrumentation.
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Principle
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[11] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells, which have compromised membrane integrity.[9][11] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[11]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control and a positive control (e.g., staurosporine).[12]
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a non-enzymatic method like gentle scraping or using an EDTA-based dissociation solution to maintain membrane integrity.[12]
-
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifuging at 300 x g for 5 minutes at 4°C and discarding the supernatant.[12][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12][13]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Data Presentation
| Treatment Group | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | e.g., 1 µM Staurosporine |
Caspase Activity Assay
Principle
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[2][14] Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells.[2][8] Caspase activity can be measured using a fluorometric or colorimetric assay.[6] These assays utilize a synthetic peptide substrate that is specific for a particular caspase and is conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) or a chromophore (e.g., p-nitroanilide, pNA).[6][15] Upon cleavage by the active caspase, the fluorophore or chromophore is released and can be quantified.[6][15]
Experimental Protocol
-
Cell Treatment and Lysis: Treat cells with this compound as described in section 1.2. After treatment, lyse the cells using a chilled lysis buffer and incubate on ice for 10 minutes.[6][16]
-
Lysate Preparation: Centrifuge the cell lysates at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cellular debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay using a microplate reader.[6]
Data Presentation
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | X µM | |
| This compound | Y µM | |
| This compound | Z µM | |
| Positive Control | e.g., 1 µM Staurosporine |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Principle
A late hallmark of apoptosis is the fragmentation of DNA by endonucleases.[17] The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides.[7][17] Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore or biotin) onto the ends of the DNA fragments.[18][19] The labeled cells can then be visualized and quantified by fluorescence microscopy or flow cytometry.[18][19]
Experimental Protocol
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Washing and Counterstaining:
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Data Presentation
| Treatment Group | Concentration | Percentage of TUNEL-Positive Cells (%) |
| Vehicle Control | - | |
| This compound | X µM | |
| This compound | Y µM | |
| This compound | Z µM | |
| Positive Control | e.g., DNase I treatment |
Western Blot Analysis of Apoptotic Proteins
Principle
Western blotting can be used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling pathways.[8] This includes members of the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3, caspase-8, caspase-9) and their cleavage products (e.g., cleaved PARP).[8] The detection of cleaved, active forms of caspases or the cleavage of caspase substrates like PARP provides strong evidence for the induction of apoptosis.[8][14]
Experimental Protocol
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
Summarize the relative protein expression levels (normalized to the loading control) in a table.
| Treatment Group | Concentration | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | e.g., 1 µM Staurosporine |
Visualizations
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. TUNEL Assay [bio-protocol.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. mpbio.com [mpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. jove.com [jove.com]
- 19. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Measuring the Activation of Staphylococcus aureus Caseinolytic Protease P (SaClpP) by (R)-ZG197: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a crucial role in bacterial protein homeostasis and virulence. In Staphylococcus aureus, SaClpP is a promising target for novel antimicrobial agents. Dysregulation of its proteolytic activity can lead to bacterial cell death. (R)-ZG197 is a potent and selective activator of SaClpP, demonstrating a promising avenue for the development of new antibiotics to combat drug-resistant staphylococcal infections.[1][2] This document provides detailed application notes and protocols for measuring the activation of SaClpP by this compound, a critical step in the evaluation of this and similar compounds.
Mechanism of SaClpP Activation
This compound and other small-molecule activators bind to hydrophobic pockets at the interface of adjacent SaClpP subunits.[1][3] This binding induces a conformational change in the enzyme, leading to the ordering of the N-terminal axial loops. In the inactive state, these loops are disordered and block the entry to the proteolytic chamber. The binding of the activator acts as a wedge, triggering a reorganization of electrostatic interactions and stabilizing the "open" and active conformation of the protease. This allows for the unregulated degradation of cellular proteins, including essential proteins like FtsZ, ultimately leading to bacterial cell death.[4][5][6]
Caption: Signaling pathway of SaClpP activation by this compound.
Data Presentation
The following table summarizes the quantitative data for the activation of SaClpP by this compound and other relevant compounds.
| Compound | Target | Assay | EC50 (µM) | Kd (µM) | Reference |
| This compound | SaClpP | α-casein hydrolysis | 1.5 ± 0.2 | 2.5 ± 0.2 | [7] |
| This compound | HsClpP | α-casein hydrolysis | 31.4 ± 0.6 | - | [7] |
| (S)-ZG197 | SaClpP | α-casein hydrolysis | 1.4 ± 0.2 | 5.0 ± 0.3 | [7] |
| (S)-ZG197 | HsClpP | α-casein hydrolysis | >100 | - | [7] |
| ZG180 (nonselective) | SaClpP | Not specified | - | - | [2] |
| ZG180 (nonselective) | HsClpP | Not specified | - | - | [2] |
| ZG297 | SaClpP | SaFtsZ degradation | - | - | [1] |
| ONC212 | SaClpP | α-casein hydrolysis | - | - | [1] |
Experimental Protocols
FITC-Casein Hydrolysis Assay
This assay measures the proteolytic activity of SaClpP by monitoring the increase in fluorescence upon the degradation of a fluorescein isothiocyanate (FITC)-labeled casein substrate. In its intact form, the fluorescence of FITC is quenched. Upon cleavage by SaClpP, the quenching is relieved, resulting in a measurable increase in fluorescence.[8][9]
Workflow:
Caption: Workflow for the FITC-Casein Hydrolysis Assay.
Materials:
-
Purified SaClpP enzyme
-
This compound compound stock solution (in DMSO)
-
FITC-Casein substrate (e.g., from Thermo Fisher Scientific or Sigma-Aldrich)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission = 485/530 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of SaClpP in Assay Buffer. The final concentration in the assay will typically be in the nanomolar range and should be optimized for linear kinetics.
-
Prepare serial dilutions of this compound in Assay Buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Prepare the FITC-Casein working solution by diluting the stock solution in Assay Buffer as per the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
50 µL of SaClpP working solution.
-
50 µL of the this compound serial dilutions or vehicle control (Assay Buffer with the same percentage of DMSO).
-
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Add 100 µL of the FITC-Casein working solution to each well to initiate the proteolytic reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (containing all reagents except the enzyme).
-
Plot the fluorescence intensity against time to determine the initial reaction velocity (slope) for each concentration of this compound.
-
Plot the initial velocities against the corresponding this compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
SaFtsZ Degradation Assay via Western Blot
This assay provides a cell-based or lysate-based confirmation of SaClpP activation by monitoring the degradation of a known endogenous substrate, FtsZ, a key cell division protein.[7][11]
Workflow:
Caption: Workflow for the SaFtsZ Degradation Assay.
Materials:
-
S. aureus strain (e.g., a clpP knockout strain for lysate-based assays)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SaFtsZ
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment (for intact cell assay):
-
Grow S. aureus cultures to mid-log phase.
-
Treat the cultures with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
Harvest the cells by centrifugation.
-
-
Cell Lysate Preparation:
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cells in lysis buffer and lyse the cells (e.g., by sonication or bead beating).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SaFtsZ overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensity for SaFtsZ and the loading control for each sample.
-
Normalize the SaFtsZ band intensity to the corresponding loading control.
-
Plot the normalized SaFtsZ levels against the concentration of this compound to demonstrate dose-dependent degradation.
-
Differential Scanning Fluorimetry (DSF) Assay
DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This shift in Tm is indicative of a direct interaction between the compound and the protein.[13][14][15][16]
Workflow:
Caption: Workflow for the Differential Scanning Fluorimetry Assay.
Materials:
-
Purified SaClpP enzyme
-
This compound compound stock solution (in DMSO)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay Buffer (e.g., HEPES or PBS)
-
qPCR plate and sealing film
-
Real-time PCR instrument capable of performing a melt curve analysis
Protocol:
-
Reaction Setup:
-
In a qPCR plate, prepare a reaction mixture containing SaClpP (final concentration typically 2-5 µM), SYPRO Orange dye (e.g., 5X final concentration), and varying concentrations of this compound or vehicle control.
-
Ensure the final volume and DMSO concentration are consistent across all wells.
-
-
Thermal Denaturation:
-
Seal the qPCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each sample.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melt curve. This is often calculated from the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + dye + vehicle) from the Tm of the samples containing this compound.
-
A positive ΔTm indicates that this compound binds to and stabilizes SaClpP. The magnitude of the shift can be used to estimate the binding affinity (Kd).[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7xbz - Crystal structure of Staphylococcus aureus ClpP in complex with R-ZG197 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. ClpP protease activation results from the reorganization of the electrostatic interaction networks at the entrance pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and degradation of FtsZ quantitatively predict the first cell division in starved bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 14. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of (R)-ZG197
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ZG197 is a potent and highly selective small molecule activator of Staphylococcus aureus caseinolytic protease P (SaClpP).[1] ClpP is a promising target for novel antibiotics due to its crucial role in bacterial proteostasis and virulence. Understanding the kinetic parameters of this compound's interaction with SaClpP is essential for optimizing its therapeutic potential and for the development of next-generation SaClpP activators. These application notes provide a detailed experimental design for conducting kinetic studies of this compound, including protocols for key assays and guidelines for data presentation and visualization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of this compound with SaClpP.
| Parameter | Value | Species | Method | Reference |
| EC50 | 1.5 µM | S. aureus ClpP (SaClpP) | Protease Activity Assay | [1] |
| EC50 | 31.4 µM | Homo sapiens ClpP (HsClpP) | Protease Activity Assay | [1] |
| Kd | 58 nM | S. aureus ClpP (SaClpP) | Biolayer Interferometry (BLI) | [1] |
| MIC | 0.5 µg/mL | S. aureus | Broth Microdilution | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of SaClpP activation by this compound and a general workflow for kinetic analysis.
Caption: Mechanism of SaClpP activation by this compound.
Caption: General workflow for kinetic analysis of this compound.
Experimental Protocols
SaClpP Protease Activity Assay (EC50 Determination)
This protocol is designed to determine the concentration of this compound required to activate 50% of the SaClpP proteolytic activity.
Materials:
-
Purified recombinant S. aureus ClpP (SaClpP)
-
This compound
-
Fluorescent casein substrate (e.g., FITC-casein)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Prepare Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of SaClpP solution (final concentration of 100 nM).
-
25 µL of the corresponding this compound dilution or vehicle control (DMSO).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for this compound binding to SaClpP.
-
Initiate Reaction: Add 25 µL of FITC-casein substrate (final concentration of 10 µg/mL) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 5 minutes for 60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the initial velocities against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Biolayer Interferometry (BLI) for Binding Kinetics (Kd, kon, koff)
This protocol outlines the use of BLI to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of this compound binding to SaClpP.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated SaClpP
-
This compound
-
Kinetics Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO
-
96-well black microplates
Procedure:
-
Biosensor Hydration: Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.
-
Protein Immobilization:
-
Load biotinylated SaClpP (10-20 µg/mL in Kinetics Buffer) onto the SA biosensors until a stable baseline is achieved (typically a shift of 1-2 nm).
-
Wash the biosensors in Kinetics Buffer to remove any unbound protein.
-
-
Baseline Establishment: Equilibrate the loaded biosensors in Kinetics Buffer to establish a stable baseline.
-
Association:
-
Move the biosensors to wells containing various concentrations of this compound in Kinetics Buffer (e.g., ranging from 1 nM to 200 nM).
-
Measure the binding response (shift in wavelength) for a set period (e.g., 300-600 seconds) to monitor the association phase.
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only Kinetics Buffer.
-
Measure the decrease in the binding response for a set period (e.g., 600-1200 seconds) to monitor the dissociation phase.
-
-
Data Analysis:
-
Reference subtract the data using a biosensor with no immobilized protein or a non-binding control.
-
Globally fit the association and dissociation curves for all concentrations using the instrument's analysis software (e.g., 1:1 binding model).
-
The software will calculate the kon, koff, and Kd (Kd = koff/kon) values.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the kinetic properties of this compound. A thorough understanding of its binding kinetics and activation mechanism is paramount for the rational design of more potent and selective anti-staphylococcal agents targeting ClpP. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating advancements in the field of antibiotic discovery.
References
Application Notes and Protocols for Assessing the Stability of (R)-ZG197 in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ZG197 is a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP), a key enzyme involved in bacterial protein homeostasis and virulence. As with any compound intended for biological assays or preclinical development, understanding its stability in common laboratory solvents is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of organic molecules due to its excellent solvating power. Phosphate-buffered saline (PBS) is a common aqueous medium used to dilute compounds to their final working concentrations for in vitro assays, mimicking physiological pH.
These application notes provide detailed protocols for evaluating the stability of this compound in both DMSO and PBS using High-Performance Liquid Chromatography (HPLC) as the analytical endpoint.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO
This protocol outlines a method to determine the long-term stability of this compound in a DMSO stock solution under typical storage conditions.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO, HPLC grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
-20°C freezer and room temperature storage area
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare two sets of aliquots. Store one set at -20°C (standard storage) and the other at room temperature (to assess stability under stressed conditions).
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, take one aliquot from each storage condition for the initial time-point (T=0) analysis.
-
Dilute the DMSO stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Inject the diluted sample into the HPLC system and record the peak area of this compound. This will serve as the 100% reference.
-
-
Subsequent Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
A compound is generally considered stable if >90% of the initial concentration remains.
-
Protocol 2: Stability Assessment of this compound in PBS (Aqueous Stability)
This protocol evaluates the stability of this compound in an aqueous buffer, which is representative of typical in vitro assay conditions.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes or a 96-well plate
-
Incubator set to 37°C
-
HPLC system and accessories as in Protocol 1
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Preparation of Working Solution:
-
Prepare a fresh working solution of this compound in PBS. For example, add 2 µL of the 10 mM DMSO stock to 198 µL of PBS to achieve a final concentration of 100 µM with 1% DMSO.
-
-
Incubation:
-
Incubate the working solution at 37°C to simulate physiological conditions.
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, take a sample from the working solution for the initial time-point (T=0) analysis.
-
To stop any potential degradation, immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate any salts and inject the supernatant into the HPLC system. Record the peak area of this compound.
-
-
Subsequent Time-Point Analysis:
-
At subsequent time intervals (e.g., 1, 2, 4, 8, 24 hours), take additional samples from the incubating solution.
-
Quench and analyze the samples by HPLC as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area using the same formula as in Protocol 1.
-
Data Presentation
Summarize the quantitative data from the stability studies in the following tables for clear comparison.
Table 1: Stability of this compound in DMSO Stock Solution
| Time Point | % Remaining at Room Temp. | % Remaining at -20°C |
| 0 h | 100% | 100% |
| 24 h | ||
| 48 h | ||
| 1 week | ||
| 2 weeks | ||
| 1 month |
Table 2: Stability of this compound in PBS (pH 7.4) at 37°C
| Time Point | % Remaining |
| 0 h | 100% |
| 1 h | |
| 2 h | |
| 4 h | |
| 8 h | |
| 24 h |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO and PBS.
Signaling Pathway
This compound activates the ClpP protease. The following diagram illustrates the general mechanism of ClpXP-mediated proteolysis in bacteria.
Caption: Mechanism of this compound action on the ClpXP proteolytic pathway.
Troubleshooting & Optimization
troubleshooting inconsistent MIC results for (R)-ZG197
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). Inconsistent Minimum Inhibitory Concentration (MIC) results can be a significant challenge in antimicrobial susceptibility testing. This guide offers a structured approach to identifying and resolving potential issues.
Troubleshooting Inconsistent MIC Results
Variability in MIC assays can arise from multiple factors, including the compound's properties, the bacterial strain, and the experimental setup.[1][2] This section provides a step-by-step guide to troubleshoot inconsistent MIC results for this compound.
Question: My MIC values for this compound against S. aureus are fluctuating between experiments. What are the potential causes and how can I address them?
Answer:
Inconsistent MIC values for this compound can be attributed to several factors, broadly categorized into issues related to the compound itself, the experimental protocol, and the bacterial culture. A systematic approach to troubleshooting is recommended.
1. Compound-Related Issues: Solubility and Stability
The physicochemical properties of this compound are critical for obtaining reproducible MIC results. Poor solubility or degradation of the compound can lead to a lower effective concentration in the assay.
-
Potential Problem: Precipitation of this compound in the test medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your microtiter plate for any visible precipitate after adding this compound.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the MIC assay as low as possible (typically ≤1%) to avoid both direct antimicrobial effects of the solvent and precipitation of the compound. Run a solvent-only control to assess its impact on bacterial growth.
-
-
-
Potential Problem: Degradation of this compound in the stock solution or test medium.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the solid compound and stock solutions under the manufacturer's recommended conditions (typically cool, dry, and protected from light).
-
-
2. Protocol-Related Issues: Adherence to Standardized Methods
Strict adherence to established MIC testing protocols is paramount for reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for broth microdilution methods.[3][4][5][6][7]
-
Potential Problem: Deviations from standardized inoculum preparation.
-
Troubleshooting Steps:
-
Inoculum Density: Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for S. aureus. This suspension is then further diluted to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Growth Phase: Use a fresh, actively growing culture of S. aureus (logarithmic growth phase) to prepare the inoculum.
-
-
-
Potential Problem: Improper plate reading.
-
Troubleshooting Steps:
-
Incubation Time: Read the plates after a consistent incubation period, typically 16-20 hours for S. aureus.
-
Visual Endpoint: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Use a consistent light source and background for reading. For automated readers, ensure proper calibration.
-
-
3. Mechanism of Action-Related Considerations
This compound's unique mechanism as a SaClpP activator may introduce specific variables.[8] Activation of this protease leads to uncontrolled degradation of essential proteins within the bacterium, ultimately causing cell death.[9][10][11][12][13]
-
Potential Problem: Interaction with media components.
-
Hypothesis: The activated SaClpP could potentially degrade proteins or peptides present in complex media like Mueller-Hinton Broth (MHB), altering the nutrient availability and indirectly affecting bacterial growth in a non-standard way.
-
Troubleshooting Steps:
-
Media Consistency: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier and ensure lot-to-lot consistency.
-
Defined Medium: If variability persists, consider performing the MIC assay in a chemically defined minimal medium to reduce potential interactions. However, be aware that bacterial growth rates will be different, which can also affect MIC values.
-
-
Below is a troubleshooting workflow to help identify the source of inconsistency:
Frequently Asked Questions (FAQs)
Q1: What are the reported MIC values for this compound against S. aureus?
A1: Published data indicates that this compound exhibits potent antibacterial activity against a wide range of S. aureus strains, with reported MIC values typically falling between 0.5 and 2 µg/mL.[8]
| Strain Type | Reported MIC Range (µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | 0.5 - 2 |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 |
Q2: What is the mechanism of action of this compound?
A2: this compound is a highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[8] ClpP is a key component of the bacterial protein quality control system. By aberrantly activating SaClpP, this compound leads to the uncontrolled degradation of essential cellular proteins, resulting in bacterial cell death.
The signaling pathway can be visualized as follows:
Q3: Are there specific quality control strains I should use for this compound MIC testing?
A3: While specific quality control ranges for this compound have not been established by regulatory bodies like CLSI, it is good practice to use standard reference strains for S. aureus susceptibility testing. Commonly used strains include S. aureus ATCC® 29213™ and S. aureus ATCC® 25923™. Including these strains in your experiments can help ensure the overall consistency and validity of your assay.
Experimental Protocols
Broth Microdilution MIC Assay for this compound (based on CLSI guidelines)
This protocol outlines the key steps for performing a broth microdilution MIC assay.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 100 times the highest final concentration to be tested (e.g., 12.8 mg/mL for a top concentration of 128 µg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a 2X working solution of this compound by diluting the stock solution in CAMHB. Add 100 µL of this 2X solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The experimental workflow is summarized in the diagram below:
References
- 1. Variability of antibiotic susceptibility and toxin production of Staphylococcus aureus strains isolated from skin, soft tissue, and bone related infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in Antibiotic Resistance of Persistent and Intermittent Staphylococcus aureus Strains [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted protein degradation in mycobacteria uncovers antibacterial effects and potentiates antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein degradation control and regulation of bacterial survival and pathogenicity: the role of protein degradation systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Applications of Bacterial Degrons and Degraders — Toward Targeted Protein Degradation in Bacteria [frontiersin.org]
Technical Support Center: Optimizing (R)-ZG197 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-ZG197 in in vitro assays. The information is tailored for scientists in drug development and related fields to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective activator of the Caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP).[1] It functions by binding to SaClpP and inducing a conformational change that leads to the degradation of cellular proteins, such as FtsZ, ultimately inhibiting bacterial growth.[1][2]
Q2: What is the selectivity of this compound for S. aureus ClpP over human ClpP?
This compound exhibits significant selectivity for SaClpP over Homo sapiens ClpP (HsClpP). The EC50 for SaClpP activation is approximately 1.5 µM, while for HsClpP it is significantly higher at 31.4 µM.[1] This selectivity is attributed to specific amino acid differences in the binding pockets of the two proteases.
Q3: What is the recommended starting concentration for in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay. For antibacterial susceptibility testing, the minimum inhibitory concentration (MIC) for various S. aureus strains typically ranges from 0.5 to 2 µg/mL.[1] For enzymatic assays, concentrations around the EC50 value (1.5 µM) are a good starting point. For cell-based assays, a concentration range of 0-20 µM has been shown to be effective in reducing the abundance of target proteins like SaFtsZ.[1]
Q4: How should I prepare and store this compound stock solutions?
For short-term storage (days to weeks), this compound should be stored in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The solubility of this compound should be determined for the specific solvent and concentration required for your experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison and experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Target | Value | Reference |
| EC50 | S. aureus ClpP (SaClpP) | 1.5 µM | [1] |
| EC50 | H. sapiens ClpP (HsClpP) | 31.4 µM | [1] |
| MIC Range | S. aureus strains | 0.5 - 2 µg/mL | [1] |
| Effective Concentration | Decrease SaFtsZ abundance in S. aureus | 0 - 20 µM | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against S. aureus.
Materials:
-
This compound
-
S. aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a concentration range of 256 µg/mL to 0.25 µg/mL.
-
Prepare Bacterial Inoculum: Culture S. aureus in CAMHB to an optical density at 600 nm (OD600) of 0.5. Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.
Protocol 2: SaClpP Enzymatic Activity Assay (FITC-Casein)
This protocol measures the ability of this compound to activate the proteolytic activity of SaClpP using a fluorescent substrate.
Materials:
-
Recombinant SaClpP
-
This compound
-
FITC-Casein
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare a stock solution of this compound in a suitable solvent. Dilute SaClpP and FITC-Casein in the assay buffer to their desired working concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, SaClpP, and varying concentrations of this compound.
-
Initiate Reaction: Add FITC-Casein to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
Troubleshooting Guide
Issue 1: High Variability in MIC Results
-
Possible Cause: Inconsistent bacterial inoculum.
-
Solution: Ensure the bacterial culture is in the mid-logarithmic growth phase and accurately diluted to the target CFU/mL. Verify the inoculum concentration by plating serial dilutions.
-
Possible Cause: Precipitation of this compound.
-
Solution: Check the solubility of this compound in the assay medium. If precipitation is observed at higher concentrations, consider using a co-solvent or a different formulation.
Issue 2: Low or No Activity in SaClpP Enzymatic Assay
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the activity of the recombinant SaClpP using a known activator or by checking its auto-proteolytic activity under appropriate conditions. Ensure proper storage and handling of the enzyme.
-
Possible Cause: Incompatible assay buffer.
-
Solution: Optimize the buffer components, including pH and salt concentrations, to ensure optimal enzyme activity.
Issue 3: Off-Target Effects in Cell-Based Assays
-
Possible Cause: this compound may have effects on other cellular components at high concentrations.
-
Solution: Perform dose-response experiments to identify the lowest effective concentration. Include a control with a ΔclpP mutant strain of S. aureus to confirm that the observed effects are ClpP-dependent.[1]
Visualizations
Caption: Signaling pathway of SaClpP activation by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
(R)-ZG197 solubility issues and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (R)-ZG197.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP) with an EC50 of 1.5 μM.[1][2] It also shows activity against human ClpP (HsClpP) but with significantly lower potency (EC50 of 31.4 μM)[1][3]. Its mechanism of action involves binding to SaClpP, leading to its activation and subsequent degradation of essential bacterial proteins, such as FtsZ. This disruption of cellular processes results in antibacterial activity against a broad spectrum of S. aureus strains, including multidrug-resistant variants.[1][4]
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C28H35F3N4O3 | [5] |
| Molecular Weight | 532.61 g/mol | [5] |
| Appearance | Solid | [2] |
| Purity | >98% (typical) | [5] |
| InChi Key | BAZGDIOJCKGDHH-RHDWJPPYSA-N | [5] |
Q3: Are there general solubility issues associated with small-molecule inhibitors like this compound?
Yes, poor aqueous solubility is a common challenge with small-molecule inhibitors, particularly those with hydrophobic moieties and high molecular weights.[6][7] Many potent inhibitors are designed to fit into hydrophobic binding pockets of target proteins, which can inherently limit their water solubility.[8] This can lead to difficulties in preparing stock solutions, performing in vitro assays, and achieving desired bioavailability in in vivo studies.[8][9]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you may encounter when dissolving this compound and provides step-by-step solutions.
Issue 1: Difficulty dissolving this compound in aqueous buffers.
-
Question: I am unable to dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, TRIS). I observe precipitation or a cloudy suspension. What should I do?
-
Answer: Direct dissolution of hydrophobic molecules like this compound in aqueous solutions is often challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Workflow for Preparing a Working Solution:
Caption: Workflow for preparing an aqueous working solution of this compound.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
-
Question: When I add my this compound DMSO stock to my aqueous buffer, the solution becomes cloudy or a precipitate forms. How can I prevent this?
-
Answer: This indicates that the final concentration of this compound exceeds its solubility limit in the final buffer, or that the percentage of DMSO is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Your target concentration may be too high. Try preparing a more dilute working solution.
-
Increase the Cosolvent Percentage: While keeping the DMSO concentration as low as possible is ideal for most cell-based assays, a slightly higher percentage (e.g., 0.5% to 1%) may be necessary. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant: For in vivo formulations or some in vitro assays, a non-ionic surfactant like Tween 80 can help maintain solubility. A suggested formulation for a related compound involves DMSO, PEG300, and Tween 80.[10]
-
pH Adjustment: Although no specific data is available for this compound, the solubility of some compounds can be pH-dependent. If your experimental conditions allow, you could test the solubility in buffers with slightly different pH values.
-
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent results. If the compound precipitates out of solution, the actual concentration available to interact with the target will be lower and more variable than intended.
-
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting inconsistent experimental results.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 532.61 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tube.
-
Based on the molecular weight, calculate the volume of DMSO required for a 10 mM solution:
-
Volume (L) = Moles / Concentration (M)
-
Moles = 0.001 g / 532.61 g/mol = 1.877 x 10⁻⁶ mol
-
Volume (L) = 1.877 x 10⁻⁶ mol / 0.010 mol/L = 1.877 x 10⁻⁴ L = 187.8 µL
-
-
Add 187.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use, protected from light and moisture.[5]
-
Protocol 2: Preparation of an In Vivo Formulation (Adapted from a similar compound)
This protocol is adapted from a formulation for a related compound and may require optimization for this compound.[10] It is intended for animal studies and should be prepared fresh before each use.
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline or PBS
-
Sterile tubes
-
-
Procedure (for a 1 mL final volume):
-
In a sterile tube, take 50 µL of the this compound DMSO stock solution.
-
Add 300 µL of PEG300. Mix well by vortexing until the solution is clear.
-
Add 50 µL of Tween 80. Mix well again until the solution is clear.
-
Add 600 µL of sterile saline or PBS. Mix thoroughly to obtain a clear, homogeneous formulation.
-
The final concentration of each component will be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous vehicle. The final drug concentration will depend on the initial stock concentration.
-
Signaling Pathway Visualization
The primary mechanism of this compound is the activation of the SaClpP protease, leading to the degradation of key cellular proteins in S. aureus.
Caption: Mechanism of action of this compound in S. aureus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SaClpP agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 10. (S)-ZG197 | TargetMol [targetmol.com]
preventing (R)-ZG197 precipitation in culture media
Welcome to the technical support center for (R)-ZG197. This resource provides troubleshooting guides and frequently asked questions to help you prevent the precipitation of this compound in your cell culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective agonist of Caseinolytic protease P (ClpP).[1][2] It is a research chemical used to study the function of the ClpP protease, which is involved in bacterial protein homeostasis and is a target for novel antibacterial agents.[2] In research, it is often used to activate ClpP and study the downstream effects on bacterial or cellular physiology.[2]
Q2: I've observed a precipitate in my culture medium after adding this compound. What is causing this?
Precipitation of this compound is a common issue stemming from its low aqueous solubility. The compound is hydrophobic, and when a concentrated stock solution (typically in DMSO) is diluted into an aqueous-based culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.[3] This is a frequent challenge with lipophilic, higher-molecular-weight compounds used in drug discovery.[3]
Q3: What does the precipitate look like?
The precipitate can appear as a fine, crystalline-like material, a cloudy haze throughout the medium, or small visible particles. These may be visible by eye or under a microscope and can interfere with imaging-based assays.[4]
Q4: Can I still use the culture medium if a precipitate has formed?
It is strongly advised not to use media where precipitation has occurred. The formation of a precipitate means the actual concentration of soluble, active this compound is unknown and significantly lower than your calculated concentration. This will lead to inaccurate and unreliable experimental results.[3][5] Filtering the medium to remove the precipitate is also not recommended as it will alter the effective drug concentration.[5]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity and precipitation issues, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% and most commonly at or below 0.1%.[6][7] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[6]
Troubleshooting Guide
Problem: Precipitate forms immediately upon dilution of this compound stock into culture medium.
This is typically caused by a rapid change in solvent polarity, shocking the hydrophobic compound out of solution.
Solutions:
-
Modify the Dilution Method: Instead of adding the DMSO stock directly into the full volume of medium, use a stepwise or serial dilution method. This gradual introduction to the aqueous environment can prevent precipitation.[8][9] See Protocol 2 for a detailed workflow.
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the compound. Temperature can significantly affect the solubility of components in the media.[4]
-
Increase Agitation: Add the compound stock solution dropwise into the medium while gently vortexing or swirling.[8] This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
Problem: Precipitate forms over time during incubation (e.g., after several hours).
This may indicate that while the compound is initially soluble, it is not stable in the solution under incubation conditions.
Solutions:
-
Check Media pH: Cell metabolism can cause the pH of the culture medium to shift over time, which can affect compound solubility. Ensure your medium is adequately buffered (e.g., with HEPES) and that CO2 levels in the incubator are stable.[8]
-
Assess Kinetic Solubility: The maximum concentration at which this compound remains soluble may be lower than your target concentration for the duration of the experiment. Consider performing a kinetic solubility assay (see Protocol 3) to determine the practical solubility limit under your specific experimental conditions.
-
Reduce Final Concentration: If possible, lower the final working concentration of this compound. Many compounds are only soluble in the low micromolar range in aqueous media.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (6S,9aS)-6-((S)-sec-butyl)-8-((R)-1-(naphthalen-1-yl)ethyl)-4,7-dioxo-N-(4,4,4-trifluorobutyl)hexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide | [1] |
| CAS Number | 2999672-72-7 | [1] |
| Molecular Formula | C28H35F3N4O3 | [1] |
| Molecular Weight | 532.61 g/mol | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | A common solvent for preparing high-concentration stock solutions.[10] |
| Ethanol | Sparingly Soluble | Not the preferred solvent for primary stock solutions. |
| Water / Culture Media | Very Low | Highly prone to precipitation. Requires careful dilution from a DMSO stock.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution for long-term storage.
Materials:
-
This compound powder (MW: 532.61)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 532.61 g/mol * (1000 mg / 1 g) = 5.33 mg
-
-
Weigh 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
(Optional) Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Dilution Method for a 10 µM Working Solution
Objective: To prepare a final working solution of this compound in culture medium while minimizing precipitation. This protocol uses an intermediate dilution step.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution (1000x):
-
Label a sterile tube "Intermediate."
-
Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed culture medium. This creates a 100 µM solution in 1% DMSO. Mix gently by flicking the tube.
-
-
Prepare the Final Working Solution (100x):
-
Determine the final volume of culture medium needed for your experiment (e.g., 10 mL).
-
Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed culture medium.
-
-
Mix Thoroughly: Gently swirl or invert the container to ensure the final solution is homogenous. The final concentration will be 10 µM this compound with a final DMSO concentration of 0.1%.
Protocol 3: Kinetic Solubility Assessment in Culture Medium
Objective: To visually determine the maximum concentration at which this compound remains soluble in your specific culture medium over a set time.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Clear 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare Dilution Series in DMSO: In a separate 96-well plate, create a 2x serial dilution of your 10 mM stock in 100% DMSO. This will serve as your 100x concentrate plate.
-
Add Medium to Assay Plate: Add 198 µL of your pre-warmed cell culture medium to each well of a clear-bottom 96-well plate.
-
Transfer Compound: Using a multichannel pipette, transfer 2 µL from your DMSO dilution plate to the corresponding wells of the assay plate containing medium. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Observe: Incubate the plate at 37°C in a humidified incubator. Visually inspect the wells for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 2, 8, and 24 hours).
-
Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate at your final time point is the kinetic solubility limit under these conditions.
Visualizations
Caption: Workflow for preparing a 10 µM this compound working solution.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified pathway showing this compound activation of ClpP protease.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-ZG197 | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZG297 | Bacterial | 2999673-52-6 | Invivochem [invivochem.com]
Technical Support Center: Addressing Off-Target Effects of (R)-ZG197 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential off-target effects of (R)-ZG197 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a small molecule activator of the caseinolytic protease P (ClpP).[1][2] It is highly selective for the Staphylococcus aureus ClpP (SaClpP), making it a promising candidate for the development of new antibiotics.[2][3] Its mechanism of action involves the aberrant activation of SaClpP, leading to the degradation of essential bacterial proteins and ultimately bacterial cell death.[1][3]
Q2: What are the known off-target effects of this compound?
A: The primary known off-target effect of this compound is the activation of the human homolog of ClpP, Homo sapiens ClpP (HsClpP).[1] While this compound is significantly more potent against SaClpP, it can activate HsClpP at higher concentrations.[1] This can lead to unintended consequences in human cells used in cellular assays.
Q3: I am observing cytotoxicity in my human cell line when using this compound. Is this an expected off-target effect?
A: Cytotoxicity in human cell lines at higher concentrations of this compound is a potential off-target effect due to the activation of HsClpP.[1][4] It is crucial to perform dose-response experiments to determine the concentration at which toxicity occurs and compare it to the concentration required for antibacterial effects.
Q4: How can I differentiate between on-target antibacterial effects and off-target effects on human cells in my co-culture experiments?
A: To distinguish between on-target and off-target effects in a co-culture system, you can use a multi-pronged approach:
-
Use a control compound: A structurally similar but inactive analog of this compound, if available, can help determine if the observed phenotype is due to the specific on-target activity.
-
Vary the concentration: A thorough dose-response analysis can reveal different potencies for antibacterial and cytotoxic effects.
-
Use a bacterial mutant: An S. aureus strain with a deleted or mutated clpP gene should be resistant to the on-target effects of this compound.[1]
-
Knockdown the off-target: In the human cell line, use techniques like siRNA or CRISPR to reduce the expression of HsClpP. If the toxicity is mitigated, it confirms the involvement of the off-target.
Troubleshooting Guides
Issue 1: Unexpected phenotype observed in human cells treated with this compound.
-
Possible Cause: The observed phenotype may be a result of HsClpP activation.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the EC50 for the observed phenotype and compare it to the known EC50 for HsClpP activation. A close correlation suggests an off-target effect.
-
Conduct a Rescue Experiment: Use siRNA to knock down HsClpP in your human cell line. If the phenotype is reversed or diminished, it strongly implicates HsClpP as the off-target.
-
Issue 2: Inconsistent antibacterial activity of this compound in a co-culture model.
-
Possible Cause: The concentration of this compound used may be causing off-target toxicity to the host cells, which could indirectly affect bacterial viability.
-
Troubleshooting Steps:
-
Assess Host Cell Viability: Concurrently measure the viability of the human cells in your co-culture model using an orthogonal method (e.g., trypan blue exclusion, CellTiter-Glo®).
-
Optimize Concentration: Determine the minimal inhibitory concentration (MIC) of this compound against S. aureus in your specific co-culture conditions. Use a concentration that is effective against the bacteria while minimizing host cell toxicity.
-
Time-Course Experiment: Evaluate the kinetics of both the antibacterial effect and the host cell toxicity. It is possible that the antibacterial effect is rapid, while the off-target toxicity develops over a longer period.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| On-Target: S. aureus ClpP (SaClpP) | ||
| EC50 | 1.5 µM | [1] |
| Kd | 2.5 µM | [1] |
| Off-Target: Homo sapiens ClpP (HsClpP) | ||
| EC50 | 31.4 µM | [1] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the engagement of this compound with HsClpP in intact human cells. The principle is that ligand binding increases the thermal stability of the target protein.
-
Methodology:
-
Cell Treatment: Treat your human cell line with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble HsClpP remaining at each temperature using Western blotting with an antibody specific for HsClpP. An increase in the melting temperature of HsClpP in the presence of this compound indicates target engagement.
-
2. XTT Cell Proliferation Assay for Cytotoxicity
This protocol is to quantify the cytotoxic effects of this compound on a human cell line.
-
Methodology:
-
Cell Seeding: Seed your human cell line in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Add the XTT reagent to each well. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.
-
Incubation and Measurement: Incubate the plate for 2-4 hours and then measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: On-target vs. off-target pathways of this compound.
References
interpreting unexpected results in (R)-ZG197 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (R)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP)[1]. By activating SaClpP, it initiates the degradation of essential bacterial proteins, such as FtsZ, leading to bacterial cell death. This targeted activation makes it a promising candidate for combating S. aureus infections, including multidrug-resistant strains[2][3].
Q2: What is the selectivity of this compound for S. aureus ClpP over human ClpP?
This compound exhibits significant selectivity for SaClpP over its human homolog, HsClpP. The EC50 for SaClpP activation is approximately 1.5 μM, while for HsClpP it is 31.4 μM, indicating a more than 20-fold selectivity[1]. This selectivity is a critical feature for its potential therapeutic use.
Q3: What are the recommended in vitro concentrations and incubation times for this compound?
For in vitro studies, a concentration of 10 μM for 2 hours has been shown to significantly enhance the thermal stability of SaClpP[1]. In antibacterial susceptibility testing, this compound has demonstrated strong activity against a broad spectrum of S. aureus strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL after 18 hours of incubation[1].
Troubleshooting Guide for Unexpected Results
Issue 1: No or Lower Than Expected Antibacterial Activity
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C.
-
Prepare fresh working solutions for each experiment from a recently prepared stock.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Possible Cause 2: Resistant Bacterial Strain
-
Troubleshooting Steps:
-
Verify the identity and purity of the S. aureus strain used.
-
Consider the possibility of mutations in the clpP gene of your bacterial strain. Sequence the clpP gene to check for any alterations.
-
Include a known sensitive control strain of S. aureus in your experiments to validate the activity of the compound.
-
Possible Cause 3: Inappropriate Experimental Conditions
-
Troubleshooting Steps:
-
Confirm the final concentration of this compound in your assay.
-
Optimize the incubation time and temperature for your specific bacterial strain and assay format.
-
Ensure the growth medium used does not interfere with the compound's activity.
-
Issue 2: Evidence of Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Compound Concentration
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration that balances antibacterial activity with minimal off-target effects.
-
Reduce the concentration of this compound to the lowest effective level.
-
Possible Cause 2: Interaction with Other Cellular Components
-
Troubleshooting Steps:
-
Investigate potential interactions with other components in your experimental system.
-
Consider using a ΔclpP mutant strain of S. aureus as a negative control. This compound should not exhibit therapeutic effects in the absence of ClpP[1].
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Protein | Value | Reference |
| EC50 | S. aureus ClpP (SaClpP) | 1.5 μM | [1] |
| EC50 | Homo sapiens ClpP (HsClpP) | 31.4 μM | [1] |
| MIC | S. aureus (broad spectrum) | 0.5 - 2 μg/mL | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Infection Model | Dosing Regimen | Outcome | Reference |
| Zebrafish | S. aureus USA300 infection | 25-100 mg/kg; i.p.; once | Significantly prolonged survival rate at 50 mg/kg | [1] |
| Murine | Skin S. aureus infection | 7.5 mg/kg; s.c.; twice a day for 3 days | Caused a smaller necrotic lesion size compared to vehicle control | [1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare an inoculum of S. aureus at a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: SaClpP Activation Assay (In Vitro)
-
Purify recombinant SaClpP protein.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Add a fluorescently labeled peptide substrate for ClpP to the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding SaClpP.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of substrate cleavage to determine the activation of SaClpP by this compound.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Results.
References
Technical Support Center: (R)-ZG197 Murine Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-ZG197 in murine models of Staphylococcus aureus infection.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1][2] Its EC50 for activating SaClpP is 1.5 μM.[1] By aberrantly activating this protease, this compound triggers the degradation of essential proteins within the bacterium, such as FtsZ, leading to bacterial death.[1] It shows significantly less activity against the human ortholog, HsClpP (EC50 of 31.4 μM), suggesting a favorable selectivity profile.[1]
Q2: We are observing lower than expected efficacy in our murine S. aureus skin infection model. What are potential causes and solutions?
A2: Suboptimal efficacy can arise from several factors. Consider the following troubleshooting steps:
-
Dosage and Administration: The reported efficacious dose is 7.5 mg/kg administered subcutaneously (s.c.) twice a day for 3 days.[1] Ensure your dose is not too low. The route of administration is critical; systemic administration (e.g., intraperitoneal) may not achieve sufficient concentration at the site of a localized skin infection.
-
Formulation: this compound is a small molecule that may have specific solubility requirements. Ensure it is fully solubilized in a vehicle appropriate for subcutaneous administration. If precipitation is observed, the formulation must be optimized.
-
Infection Severity: The bacterial inoculum size directly impacts the required therapeutic dose. If the infection is too severe, the current dosage may be insufficient. Consider performing a bacterial dose-titration study to establish a consistent and appropriate infection level.
-
Mouse Strain: While studies often show good general agreement of pharmacokinetics (PK) between common mouse strains, strain-dependent differences in metabolism and immune response can occur.[3][4][5] The original efficacy data was generated in a specific context; if you are using a different strain, PK and efficacy may vary.
-
Timing of Treatment: The therapeutic window is crucial. Initiating treatment too late after the establishment of a mature biofilm or a high bacterial load can diminish efficacy. Refer to the experimental protocol for the recommended treatment start time.
Q3: We are observing signs of toxicity (e.g., weight loss, lethargy) in our treatment group. How should we address this?
A3: While this compound is designed for selectivity, in vivo toxicity can still occur, especially at higher doses.
-
Dose Reduction: This is the most straightforward approach. Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific mouse strain and model.
-
Vehicle Control: Ensure the vehicle itself is not causing toxicity. Always include a vehicle-only control group and monitor them for adverse effects.
-
Pharmacokinetic Analysis: High peak concentrations (Cmax) after dosing can sometimes be associated with toxicity.[6] A pilot pharmacokinetic study can help you understand the exposure profile and determine if Cmax is exceeding a toxic threshold. Modifying the formulation or dosing interval (e.g., more frequent, smaller doses) could mitigate this.
-
Off-Target Effects: Although selective, high concentrations could lead to engagement with human ClpP (HsClpP) or other off-target proteins.[1] If toxicity persists even at doses showing minimal efficacy, it may indicate a narrow therapeutic window.
Q4: There is significant variability in lesion size and bacterial load within our treatment group. What can we do to improve consistency?
A4: High variability can mask true treatment effects. To improve consistency:
-
Standardize Inoculum: Ensure the bacterial inoculum is prepared consistently and that each animal receives the same number of colony-forming units (CFUs). Verify the CFU count of your inoculum for each experiment via plating.
-
Injection Technique: For skin infection models, the depth and volume of the bacterial injection must be consistent to create uniform initial lesions.
-
Animal Homogeneity: Use mice of the same sex, age, and weight range to minimize biological variability.[7]
-
Randomization and Blinding: Randomize animals into control and treatment groups. Whenever possible, blind the personnel who are measuring outcomes (e.g., lesion size, body weight) to the treatment allocation to prevent unconscious bias.[7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| EC50 | S. aureus ClpP (SaClpP) | 1.5 μM | [1] |
| EC50 | Homo sapiens ClpP (HsClpP) | 31.4 μM | [1] |
| MIC | S. aureus (Broad Spectrum) | 0.5 - 2 μg/mL | [1] |
Table 2: In Vivo Efficacy Data for this compound
| Animal Model | Infection Model | Dosing Regimen | Route | Outcome | Reference |
| Zebrafish | S. aureus USA300 | 25-100 mg/kg (single dose) | i.p. | Significantly prolonged survival rate | [1] |
| Murine | S. aureus Skin Infection | 7.5 mg/kg (b.i.d. for 3 days) | s.c. | Smaller necrotic lesion size vs. vehicle | [1] |
Table 3: Hypothetical Dose-Ranging Study Design and Endpoints
| Group | N | This compound Dose (mg/kg, s.c., b.i.d.) | Primary Endpoint | Secondary Endpoints |
| 1 | 8-10 | Vehicle | Lesion Size (mm²) | Body Weight, Bacterial Load (CFU/gram tissue) |
| 2 | 8-10 | 2.5 | Lesion Size (mm²) | Body Weight, Bacterial Load (CFU/gram tissue) |
| 3 | 8-10 | 7.5 | Lesion Size (mm²) | Body Weight, Bacterial Load (CFU/gram tissue) |
| 4 | 8-10 | 25 | Lesion Size (mm²) | Body Weight, Bacterial Load (CFU/gram tissue) |
Experimental Protocols
Protocol 1: Murine Model of S. aureus Skin Infection
This protocol describes a common method for establishing a localized skin infection to test the efficacy of this compound.
Materials:
-
This compound compound
-
Appropriate vehicle for subcutaneous injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Female BALB/c mice, 6-8 weeks old
-
Sterile PBS and syringes
-
Electric clippers, calipers
Methodology:
-
Inoculum Preparation:
-
Culture S. aureus overnight in TSB at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS.
-
Resuspend the bacterial pellet in PBS to a final concentration of approximately 2 x 10⁸ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on TSA plates.
-
-
Induction of Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject 50 μL of the bacterial suspension (containing ~1 x 10⁷ CFU) subcutaneously into the shaved area.
-
-
Compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh daily.
-
Begin treatment 2-4 hours post-infection.
-
Administer the appropriate dose of this compound or vehicle subcutaneously at a site distant from the infection site. A typical dosing volume is 10 mL/kg.
-
Continue treatment as per the study design (e.g., twice daily for 3 days).
-
-
Efficacy Assessment:
-
Monitor animal health and body weight daily.
-
Measure the resulting skin lesion daily using digital calipers (Length x Width).
-
At the end of the study (e.g., Day 4 post-infection), euthanize the mice.
-
Excise the skin lesion and a margin of surrounding tissue.
-
Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
Visualizations
Caption: Mechanism of action for this compound in S. aureus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (R)-ZG197 Experimental Design and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (R)-ZG197. Our aim is to help you minimize variability in your experimental replicates by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Clarification on Mechanism of Action
It is important to note that this compound is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1][2][3] It is not a G-protein coupled receptor (GPCR) agonist. This resource is therefore tailored to experiments involving SaClpP activation and antibacterial susceptibility testing.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2][3] Its activation of SaClpP leads to the degradation of essential proteins within the bacteria, ultimately resulting in an antibacterial effect.[2][3]
2. What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][4][5][6][7] For stock solutions, it is recommended to dissolve this compound in DMSO. For long-term storage, the solid powder should be stored at -20°C for up to 12 months. In solvent, it can be stored at -80°C for up to 6 months.[3]
3. What are the known EC50 and MIC values for this compound?
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Species/Strain | Reference |
| EC50 (SaClpP) | 1.5 µM | Staphylococcus aureus | [2] |
| EC50 (HsClpP) | 31.4 µM | Homo sapiens | [2] |
| MIC | 0.5 µg/mL | S. aureus | [2] |
| MIC Range | 0.5-2 µg/mL | Broad spectrum of S. aureus strains | [2] |
4. How does the activation of SaClpP by this compound affect S. aureus?
Activation of SaClpP by this compound leads to the degradation of key cellular proteins, including FtsZ, which is essential for cell division.[2][3] This disruption of normal cellular processes results in the potent antibacterial activity observed. The ClpP protease system in S. aureus is also involved in virulence, stress response, and biofilm formation.[8][9][10][11]
Troubleshooting Guides
This section addresses common issues that can lead to variability in experimental results with this compound.
Inconsistent Results in SaClpP Enzyme Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting: Small volumes of concentrated this compound stock can be difficult to pipette accurately. | Use calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes. Prepare a master mix for replicates where possible. |
| Enzyme instability: SaClpP activity may decrease over time, especially with repeated freeze-thaw cycles. | Aliquot the SaClpP enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup. | |
| Substrate degradation: The substrate used in the assay (e.g., casein) can degrade if not stored properly.[12][13] | Store the substrate according to the manufacturer's instructions. Prepare fresh substrate solutions for each experiment. | |
| Low or no enzyme activity | Incorrect buffer conditions: pH and ionic strength of the assay buffer are critical for enzyme activity. | Ensure the assay buffer is at the optimal pH for SaClpP activity (typically around pH 7.5-8.0).[12] Verify the composition and concentration of all buffer components. |
| This compound precipitation: The compound may precipitate out of solution if the final DMSO concentration is too high or if it's added to an incompatible aqueous buffer. | Ensure the final DMSO concentration in the assay is kept low (typically <1%) and is consistent across all wells.[14] Perform a solubility test of this compound in your final assay buffer. | |
| High background signal | Autohydrolysis of substrate: Some peptide substrates can spontaneously hydrolyze over time. | Run a no-enzyme control to determine the rate of substrate autohydrolysis and subtract this from your experimental values. |
| Contaminating proteases: The SaClpP enzyme preparation may be contaminated with other proteases. | Use a highly purified SaClpP enzyme. Include protease inhibitors specific for other classes of proteases if contamination is suspected. |
Variability in Antimicrobial Susceptibility Testing (e.g., MIC assays)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values | Inoculum density variation: The number of bacteria used to inoculate the assay is a critical parameter.[15][16] | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard). |
| This compound degradation: The compound may be unstable in the culture medium over the incubation period. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. | |
| Binding to plasticware: Hydrophobic compounds can adsorb to the surface of plastic microplates. | Use low-binding microplates. Pre-treating plates with a blocking agent may also help in some cases. | |
| No antibacterial effect observed | Resistant bacterial strain: The S. aureus strain being tested may have intrinsic or acquired resistance mechanisms. | Verify the identity and expected susceptibility of your bacterial strain. Include a known susceptible control strain in your experiments. |
| Inactivation by media components: Components of the culture medium could potentially interact with and inactivate this compound. | Test the activity of this compound in different standard microbiological media to identify any matrix effects. | |
| "Skipped" wells or paradoxical growth | Compound precipitation at high concentrations: this compound may come out of solution at the highest concentrations tested. | Visually inspect the wells for any signs of precipitation. Determine the solubility limit of this compound in your test medium. |
| Eagle effect (paradoxical effect): Some antibacterial agents show reduced efficacy at very high concentrations. | If this is observed, it is a characteristic of the compound's interaction with the bacteria and should be noted. |
Experimental Protocols & Visualizations
General Protocol for SaClpP In Vitro Protease Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
SaClpP Enzyme: Dilute to the desired final concentration in cold assay buffer immediately before use.
-
Substrate: e.g., α-casein or a fluorogenic peptide substrate. Prepare according to the manufacturer's instructions.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Serially dilute in DMSO to create a concentration range.
-
-
Assay Setup (96-well plate format):
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the SaClpP enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
For colorimetric or fluorogenic substrates, measure the absorbance or fluorescence at regular intervals using a plate reader.
-
For protein substrates like casein, the reaction may need to be stopped (e.g., by adding trichloroacetic acid) and the undigested protein removed before measuring the digested fragments.[13][17]
-
-
Data Analysis:
-
Subtract the background signal (from no-enzyme or vehicle controls).
-
Plot the reaction rate as a function of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the EC50.
-
Caption: Workflow for a typical in vitro SaClpP protease assay.
Signaling and Regulatory Role of ClpP in S. aureus
The ClpP protease, in conjunction with its ATPase partners (like ClpX and ClpC), plays a crucial role in protein homeostasis and regulates various cellular processes in S. aureus. It is involved in the degradation of misfolded proteins and specific regulatory proteins, thereby influencing virulence, stress tolerance, and biofilm formation.[8][9][10][11][18]
Caption: Simplified diagram of the role of SaClpP in S. aureus and its activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SaClpP agonist | Probechem Biochemicals [probechem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. Global Regulatory Impact of ClpP Protease of Staphylococcus aureus on Regulons Involved in Virulence, Oxidative Stress Response, Autolysis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cellular functions of the ClpP protease impacting bacterial virulence [frontiersin.org]
- 10. Frontiers | The ATP-Dependent Protease ClpP Inhibits Biofilm Formation by Regulating Agr and Cell Wall Hydrolase Sle1 in Staphylococcus aureus [frontiersin.org]
- 11. The ATP-Dependent Protease ClpP Inhibits Biofilm Formation by Regulating Agr and Cell Wall Hydrolase Sle1 in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-ZG197 | TargetMol [targetmol.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. enzymedevelopment.com [enzymedevelopment.com]
- 18. Global Virulence Regulation in Staphylococcus aureus: Pinpointing the Roles of ClpP and ClpX in the sar/agr Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-ZG197 Efficacy in Staphylococcus aureus Biofilms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-ZG197 in Staphylococcus aureus biofilm experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against S. aureus biofilms?
This compound is a selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus.[1][2] Its efficacy against biofilms stems from the hyperactivation of ClpP, which leads to the degradation of essential cellular proteins. This process disrupts key regulatory networks involved in biofilm formation and maintenance. Specifically, ClpP activation has been shown to inhibit biofilm formation by regulating the accessory gene regulator (Agr) quorum-sensing system and the cell wall hydrolase Sle1.[3] The Agr system is a negative regulator of biofilm formation, and its activation by ClpP can lead to biofilm dispersal.[4][5]
Q2: Why am I observing variable efficacy of this compound in my biofilm experiments?
Variability in the efficacy of anti-biofilm agents is a common challenge. Several factors can contribute to this:
-
Biofilm Age and Maturity: Mature biofilms are often more tolerant to antimicrobial agents due to a more developed extracellular polymeric substance (EPS) matrix and the presence of persister cells.[6] The efficacy of this compound may be higher against early-stage biofilms.
-
Bacterial Strain: Different S. aureus strains, including methicillin-resistant S. aureus (MRSA), can exhibit varying capacities for biofilm formation and susceptibility to antimicrobials.[2]
-
Experimental Conditions: Factors such as the growth medium, incubation time, temperature, and the surface material used for biofilm formation can significantly impact biofilm architecture and, consequently, the efficacy of this compound.
-
Presence of Persister Cells: Biofilms are known to harbor dormant, antibiotic-tolerant persister cells.[6] While ClpP activation by compounds like ADEP4 has been shown to be effective against persisters, the efficacy of this compound against these cells within a biofilm may vary.[6][7]
Q3: Can this compound be used in combination with other antibiotics?
Yes, combination therapy is a promising strategy. The activation of ClpP by acyldepsipeptide (ADEP) antibiotics, which have a similar mechanism to this compound, has been shown to have synergistic effects when combined with other antibiotics like rifampicin.[7] This combination can lead to the complete eradication of S. aureus biofilms.[7] Combining this compound with conventional antibiotics could potentially enhance efficacy and reduce the development of resistance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Biofilm Formation | - Inoculum concentration variability- Inconsistent incubation conditions (time, temperature, humidity)- Variation in the surface properties of the microtiter plates or other substrates. | - Standardize the inoculum preparation to a specific optical density (OD).- Ensure consistent and controlled incubation conditions.- Use tissue culture-treated plates known to support robust biofilm formation. |
| Low Potency of this compound | - Mature, highly tolerant biofilm- Presence of a high number of persister cells- Degradation or instability of the compound in the experimental medium. | - Test this compound on biofilms of different ages (e.g., 24h, 48h, 72h) to determine the optimal treatment window.- Consider combination therapy with an antibiotic known to be effective against persister cells.- Prepare fresh solutions of this compound for each experiment and minimize exposure to light and extreme temperatures. |
| High Variability Between Replicates | - Uneven biofilm formation across wells of a microtiter plate- Inaccurate pipetting of reagents- Edge effects in microtiter plates. | - Use a sufficient number of replicates and consider excluding outer wells of the plate from analysis.- Calibrate pipettes regularly and ensure proper mixing of solutions.- Maintain a humid environment during incubation to minimize evaporation from the outer wells. |
| Difficulty in Quantifying Biofilm Reduction | - Choice of quantification method (e.g., crystal violet staining may not reflect cell viability)- Incomplete removal of planktonic cells before quantification. | - Use a combination of methods to assess biofilm reduction: crystal violet for biomass, and a viability assay (e.g., resazurin or CFU counting) for metabolic activity.[8][9]- Ensure gentle but thorough washing steps to remove non-adherent cells without dislodging the biofilm. |
Quantitative Data on Anti-Biofilm Efficacy
Note: Specific quantitative data (MBIC, MBEC) for this compound against S. aureus biofilms is not yet widely available in published literature. The tables below present data for other ClpP activators and relevant antibiotics against S. aureus to provide a comparative context for experimental design and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic S. aureus
| S. aureus Strain | MIC (µg/mL) | Reference |
| 8325-4 | 0.5 | [2] |
| Newman | 0.5 | [2] |
| USA300 | 0.5 | [2] |
| Clinical MRSA Isolates | 0.5 - 1.0 | [2] |
Table 2: Comparative Efficacy of a ClpP Activator (ADEP4) in Combination with Rifampicin against S. aureus Biofilms
| Treatment | Biofilm Eradication | Reference |
| ADEP4 alone | Incomplete (resistance develops) | [7] |
| Rifampicin alone | Incomplete | [7] |
| ADEP4 + Rifampicin | Complete eradication | [7] |
Table 3: Minimum Biofilm Eradication Concentrations (MBEC) of Various Antibiotics against S. aureus Biofilms
| Antibiotic | S. aureus Strain(s) | MBEC (µg/mL) | Reference |
| Daptomycin | Clinical Isolates | 32 - 256 | [10] |
| Vancomycin | Clinical Isolates | 64 - >1024 | [10] |
| Levofloxacin | Clinical Isolates | 8 - >1024 | [10] |
| Tobramycin | S. epidermidis (related species) | >8000 (1-day exposure), <250 - 8000 (5-day exposure) | [11] |
Experimental Protocols
1. Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is adapted from standard methods for assessing the inhibition of biofilm formation.[12][13]
-
Materials: 96-well flat-bottom tissue culture-treated microtiter plates, Tryptic Soy Broth (TSB) supplemented with 1% glucose, this compound stock solution, S. aureus culture, crystal violet solution, 30% acetic acid.
-
Procedure:
-
Prepare a serial dilution of this compound in TSB with 1% glucose in the wells of a 96-well plate.
-
Adjust an overnight culture of S. aureus to a starting OD₆₀₀ of 0.05 in TSB with 1% glucose.
-
Add 100 µL of the bacterial suspension to each well. Include wells with bacteria and no compound as a positive control, and wells with sterile medium as a negative control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells three times with PBS and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.
-
2. Protocol for Determining Minimum Biofilm Eradication Concentration (MBEC)
This protocol is for assessing the eradication of pre-formed biofilms.[10][11]
-
Materials: Same as for MBIC, with the addition of a viability stain (e.g., resazurin).
-
Procedure:
-
Grow S. aureus biofilms in a 96-well plate for 24 hours as described in the MBIC protocol (steps 2-4).
-
After incubation, remove the planktonic cells by gently washing the wells twice with PBS.
-
Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining viable biofilm. This can be done using:
-
Crystal Violet Staining: To measure the remaining biomass (as described in MBIC protocol, steps 6-9).
-
Resazurin Assay: To assess metabolic activity. Replace the medium with a resazurin solution and incubate until a color change is observed. Measure fluorescence to quantify viable cells.[8][9]
-
Colony Forming Unit (CFU) Counting: Scrape the biofilm from the wells, resuspend in PBS, and perform serial dilutions for plating and colony counting.
-
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in the viability of the pre-formed biofilm.
-
Visualizations
Signaling Pathway of this compound in S. aureus Biofilms
Caption: Signaling pathway of this compound leading to biofilm inhibition.
Experimental Workflow for Biofilm Susceptibility Testing
Caption: General workflow for biofilm susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATP-Dependent Protease ClpP Inhibits Biofilm Formation by Regulating Agr and Cell Wall Hydrolase Sle1 in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agr-Mediated Dispersal of Staphylococcus aureus Biofilms | PLOS Pathogens [journals.plos.org]
- 5. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergence of Staphylococcus aureus Persister and Biofilm Research: Can Biofilms Be Defined as Communities of Adherent Persister Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated ClpP kills persisters and eradicates a chronic biofilm infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. facm.ucl.ac.be [facm.ucl.ac.be]
- 9. Combining biofilm matrix measurements with biomass and viability assays in susceptibility assessments of antimicrobials against Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staphylococcus biofilm dynamics and antibiotic resistance: insights into biofilm stages, zeta potential dynamics, and antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. DSpace [helda.helsinki.fi]
Validation & Comparative
(R)-ZG197 vs. ZG297: A Comparative Analysis of In Vivo Antibacterial Efficacy
Both (R)-ZG197 and ZG297 are part of a promising class of antibiotics that function by activating the ClpP protease in S. aureus, leading to uncontrolled protein degradation and bacterial cell death. While both compounds selectively target SaClpP over its human counterpart (HsClpP), recent studies have demonstrated that ZG297 exhibits superior performance in various animal infection models.[1][3]
Quantitative Comparison of In Vivo Efficacy
The antibacterial efficacy of this compound and ZG297 has been evaluated in several in vivo models, including murine skin and thigh infections, as well as a lethal infection model in zebrafish. The data consistently indicates the superior performance of ZG297.
| In Vivo Model | Test Substance | Dosage | Key Findings | Reference |
| Murine Skin Infection Model (MRSA) | This compound | 7.5 mg/kg (s.c., twice daily for 3 days) | Caused a smaller necrotic lesion size compared to the vehicle control. | [5] |
| ZG297 | 5 mg/kg (s.c., twice daily for 3 days) | Resulted in smaller necrotic lesions than vehicle-treated mice and significantly reduced the bacterial load in the lesions.[6] | [1][6] | |
| Murine Thigh Infection Model (MRSA) | ZG297 with rifampicin | Not specified | Effectively reduces bacterial counts in the infected muscle tissue in a deep-seated chronic infection model.[6] | [6] |
| Zebrafish Lethal Infection Model (MRSA) | (S)-ZG197 | 25-100 mg/kg (i.p., single dose) | Significantly prolonged the survival rate at 50 mg/kg. | [5] |
| ZG297 | 5 mg/kg (single dose) | Effectively protects zebrafish against USA300 or XJ049-induced lethal infection.[6] | [1][6] | |
| Galleria mellonella Larvae Infection Model (MRSA) | ZG297 | 25 or 50 mg/kg (single dose) | Significantly prolongs the survival of larvae infected with USA300 or XJ049 over five days.[6] | [1][6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below to provide researchers with a comprehensive understanding of the study designs.
Murine Skin Infection Model
This model is utilized to assess the efficacy of antibacterial agents in a localized skin infection.
-
Animal Model: BALB/c mice are typically used.
-
Bacterial Strain: A methicillin-resistant Staphylococcus aureus (MRSA) strain, such as USA300 or XJ049, is used to establish the infection.
-
Infection Procedure: A specific colony-forming unit (CFU) count of the MRSA strain (e.g., 2 x 107 CFU) is injected subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
Efficacy Evaluation:
-
The size of the necrotic skin lesion is measured daily.
-
At the end of the experiment, skin tissue from the infected area is excised, homogenized, and plated to determine the bacterial load (CFU/g).
-
Histopathological analysis of the skin tissue can be performed to assess inflammation and tissue damage.
-
Zebrafish Lethal Infection Model
This model provides a high-throughput method for evaluating the systemic efficacy of antibacterial compounds.
-
Animal Model: Zebrafish (Danio rerio) are used.
-
Bacterial Strain: An MRSA strain, such as USA300 or XJ049, is used.
-
Infection Procedure: A lethal dose of the MRSA strain (e.g., 2 x 107 CFU for USA300) is injected into the zebrafish.
-
Treatment Regimen:
-
Efficacy Evaluation: The survival rate of the infected zebrafish is monitored over a period of several days.
Mechanism of Action and Selectivity
The enhanced in vivo activity of ZG297 is attributed to its optimized interaction with the SaClpP protein. Both this compound and ZG297 are designed to be selective for the bacterial ClpP over the human homolog. This selectivity is crucial for minimizing potential host toxicity. The superior performance of ZG297 suggests a more favorable pharmacokinetic and/or pharmacodynamic profile in vivo.
References
- 1. New selective and potent ClpP agonist effectively targets <em>S. aureus</em>, including MRSA | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-ZG197 Selectivity for Staphylococcus aureus ClpP over Human ClpP
(R)-ZG197, a novel activator of the caseinolytic protease P (ClpP), has demonstrated significant promise as a potential therapeutic agent against Staphylococcus aureus, including methicillin-resistant strains (MRSA). A critical aspect of its therapeutic potential lies in its selectivity for the bacterial protease (SaClpP) over its human homolog (HsClpP), thereby minimizing potential off-target effects. This guide provides a detailed comparison of the selectivity of this compound, supported by experimental data and methodologies.
Quantitative Comparison of this compound Activity on SaClpP and HsClpP
The selective activation of SaClpP by this compound has been quantified through the determination of the half-maximal effective concentration (EC50). These values indicate the concentration of the compound required to elicit 50% of its maximal effect. As shown in the table below, this compound is significantly more potent in activating SaClpP compared to HsClpP.
| Compound | SaClpP EC50 (µM) | HsClpP EC50 (µM) | Selectivity Index (HsClpP EC50 / SaClpP EC50) |
| This compound | 1.5[1] | 31.4[1] | ~20.9 |
The data clearly indicates that this compound is approximately 21-fold more selective for the bacterial protease SaClpP over the human mitochondrial HsClpP[1][2]. This selectivity is crucial for its development as an antibiotic, as it suggests a wider therapeutic window and a lower likelihood of toxicity related to the unintended activation of the human protease.
The basis for this selectivity lies in the structural differences between the binding pockets of SaClpP and HsClpP. Structure-guided design of this compound exploited these differences, particularly a "tyrosine/histidine" amino acid pair, to achieve its preferential binding to and activation of the bacterial enzyme[3][4].
Experimental Protocols
The determination of the EC50 values for this compound was likely achieved using a fluorescein isothiocyanate (FITC)-casein hydrolysis assay. The following is a generalized protocol based on standard methodologies for assessing protease activity.
FITC-Casein Hydrolysis Assay
This assay measures the proteolytic activity of ClpP by monitoring the increase in fluorescence that occurs upon the degradation of a FITC-labeled casein substrate. In its intact form, the fluorescence of FITC-casein is quenched. Upon cleavage by an active protease, the resulting smaller, fluorescent fragments are no longer quenched, leading to an increase in fluorescence intensity that is proportional to the protease activity[5][6].
Materials:
-
Purified recombinant SaClpP and HsClpP
-
This compound
-
FITC-Casein substrate
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the assay buffer.
-
In a 96-well plate, the ClpP enzyme (SaClpP or HsClpP) is added to each well at a final concentration.
-
The different concentrations of this compound are then added to the wells containing the enzyme. A control well with no this compound is also included.
-
The plate is incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of this compound to the ClpP enzyme.
-
To initiate the proteolytic reaction, the FITC-casein substrate is added to each well.
-
The fluorescence intensity is measured at regular intervals using a fluorescence plate reader with excitation and emission wavelengths appropriate for FITC (e.g., ~490 nm excitation and ~520 nm emission).
-
The rate of increase in fluorescence is calculated for each concentration of this compound.
-
The EC50 value is determined by plotting the rate of reaction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The activation of ClpP by this compound has distinct downstream consequences in Staphylococcus aureus and human cells, which are a direct result of the substrates targeted by the activated protease in each organism.
Mechanism in Staphylococcus aureus
In S. aureus, the hyperactivation of SaClpP by this compound leads to the uncontrolled degradation of essential cellular proteins. A key target of this dysregulated proteolysis is the cell division protein FtsZ[7][8]. The degradation of FtsZ disrupts the formation of the Z-ring, a critical structure for bacterial cell division, ultimately leading to cell death[8].
Caption: this compound activates SaClpP, leading to FtsZ degradation and cell death.
Mechanism in Human Cells
Human ClpP is located in the mitochondria and plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins[2][9]. While this compound has a much lower affinity for HsClpP, its hyperactivation could potentially disrupt normal mitochondrial function. Studies on other ClpP activators have shown that excessive activation of HsClpP can lead to the degradation of essential mitochondrial proteins, such as those involved in the respiratory chain, which can induce apoptosis, particularly in cancer cells[9]. The selectivity of this compound is therefore a key safety feature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein, FITC-conjugated | AAT Bioquest [aatbio.com]
- 6. Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClpXP protease degrades the cytoskeletal protein, FtsZ, and modulates FtsZ polymer dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic acyldepsipeptides activate ClpP peptidase to degrade the cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-ZG197 Cross-Reactivity with Bacterial ClpP Enzymes
(R)-ZG197, a novel small molecule, has emerged as a potent and species-specific activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus. This guide provides a comparative overview of its cross-reactivity with other bacterial ClpP enzymes, leveraging available experimental data to inform researchers, scientists, and drug development professionals.
This compound was identified through a structure-based design as a highly selective activator of S. aureus ClpP (SaClpP).[1][2] Its mechanism of action involves the aberrant activation of ClpP, a highly conserved serine protease crucial for protein homeostasis in bacteria, leading to uncontrolled proteolysis and bacterial cell death. A key focus of its development has been its selectivity for the bacterial enzyme over the human mitochondrial homolog (HsClpP), a critical factor for minimizing off-target effects and potential toxicity.
Quantitative Comparison of this compound Activity
The following tables summarize the key quantitative data regarding the activity and binding of this compound to S. aureus ClpP and its human mitochondrial counterpart.
Table 1: In Vitro Activation of ClpP Enzymes by this compound
| Enzyme Target | EC50 (μM) | Source |
| Staphylococcus aureus ClpP (SaClpP) | 1.5 ± 0.2 | [3] |
| Homo sapiens ClpP (HsClpP) | 31.4 ± 0.6 | [3] |
Table 2: Binding Affinity of this compound to S. aureus ClpP
| Parameter | Value | Source |
| Dissociation Constant (Kd) | 0.88 ± 0.05 μM | [1] |
Table 3: Antibacterial Activity of this compound against Staphylococcus aureus
| Strain | MIC (μg/mL) | Source |
| S. aureus 8325-4 | 1 | [4] |
| Methicillin-resistant S. aureus (MRSA) USA300 | 1 | [4] |
Cross-Reactivity with Other Bacterial ClpP Enzymes
A comprehensive review of the published literature reveals a significant focus on the selectivity of this compound for S. aureus ClpP over the human mitochondrial ClpP. However, there is a notable absence of direct experimental data on the cross-reactivity of this compound with ClpP enzymes from other clinically relevant bacterial species such as Escherichia coli, Bacillus subtilis, or Mycobacterium tuberculosis.
This high degree of selectivity for S. aureus ClpP is attributed to specific structural differences in the binding pocket of the enzyme compared to its human homolog.[1] While ClpP is a highly conserved protease across the bacterial kingdom, subtle variations in amino acid residues within the active site or allosteric binding sites can significantly impact the binding and efficacy of small molecule activators.
The lack of broad-spectrum antibacterial activity data for this compound suggests that its development has been primarily targeted towards a species-specific anti-staphylococcal therapy. Further research is required to elucidate the full cross-reactivity profile of this compound and its analogs against a wider panel of bacterial ClpP enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
ClpP Protease Activity Assay
The activation of ClpP by this compound is typically measured using a fluorescence-based protease assay.
-
Reagents and Materials:
-
Purified recombinant ClpP enzyme (e.g., SaClpP or HsClpP).
-
Fluorescently labeled casein substrate (e.g., FITC-casein).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
This compound dissolved in DMSO.
-
96-well microplate and a fluorescence plate reader.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, ClpP enzyme, and the FITC-casein substrate.
-
This compound is added to the wells at various concentrations. A DMSO control is included.
-
The reaction is incubated at 37°C, and the increase in fluorescence is monitored over time. The hydrolysis of FITC-casein by activated ClpP releases the fluorescent dye, leading to an increase in signal.
-
The initial reaction rates are calculated and plotted against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal activation is observed).
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (dissociation constant, Kd) of this compound to SaClpP.
-
Reagents and Materials:
-
Purified recombinant SaClpP.
-
This compound.
-
ITC buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).
-
Isothermal titration calorimeter.
-
-
Procedure:
-
The SaClpP solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the this compound solution into the SaClpP solution is performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound is determined by measuring its MIC against bacterial strains.
-
Reagents and Materials:
-
Bacterial culture (e.g., S. aureus).
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
This compound dissolved in DMSO.
-
96-well microplate.
-
-
Procedure:
-
A serial dilution of this compound is prepared in CAMHB in a 96-well plate.
-
The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against various ClpP enzymes.
Caption: Workflow for assessing compound cross-reactivity.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of different root canal sealers against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: (R)-ZG197 Offers Superior Selectivity Over Non-Selective ClpP Activators
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel antibacterial agents has led to the exploration of innovative cellular targets, among which the caseinolytic protease ClpP has emerged as a promising candidate. Activation, rather than inhibition, of ClpP triggers a cascade of unregulated protein degradation, leading to bacterial cell death. However, the therapeutic window of ClpP activators is critically dependent on their selectivity for the bacterial enzyme over its human mitochondrial homolog (HsClpP). This guide provides a detailed comparison of the selective Staphylococcus aureus ClpP (SaClpP) activator, (R)-ZG197, with non-selective activators such as acyldepsipeptides (ADEPs) and imipridones (e.g., ONC201/ONC212), highlighting the significant advantages of a targeted approach in antibacterial drug development.
At a Glance: Performance Comparison
The primary advantage of this compound lies in its remarkable selectivity for bacterial ClpP, which translates to potent antibacterial efficacy with a predicted wider safety margin compared to non-selective activators. Non-selective activators, while effective against bacteria, also potently activate human mitochondrial ClpP, a mechanism that is being explored for anticancer therapies but raises concerns for off-target effects in an antibacterial context.
| Parameter | This compound | Non-Selective Activators (ADEP4 & ONC212) | References |
| Target Selectivity | Highly selective for S. aureus ClpP (SaClpP) | Activate both bacterial and human mitochondrial ClpP (HsClpP) | [1][2] |
| EC50 for SaClpP Activation | 1.5 µM | ADEP4: ~3.1 µM; ONC212: Potent activator (specific EC50 not available) | [1][2] |
| EC50 for HsClpP Activation | 31.4 µM (~21-fold less active than on SaClpP) | Potent activators of HsClpP | [1] |
| Antibacterial Activity (MIC against S. aureus) | 0.5 - 2 µg/mL | ADEP4: Potent; ONC212: Potent | [1][3] |
| Mechanism of Antibacterial Action | Deregulated degradation of essential bacterial proteins, including the cell division protein FtsZ. | Uncontrolled degradation of a wide range of bacterial proteins. | [1][4] |
| Effect on Human Cells | Minimal, due to high selectivity for SaClpP. | Induction of mitochondrial protein degradation, leading to apoptosis. This is the basis for their investigation as anticancer agents. | [5] |
| Therapeutic Potential | Targeted antibacterial therapy against S. aureus infections. | Broad-spectrum antibacterial (with potential for off-target effects); Anticancer therapy. | [1][5] |
Mechanism of Action: A Tale of Two Pathways
The divergent outcomes of selective versus non-selective ClpP activation are rooted in their distinct cellular targets and downstream consequences.
Selective Activation of SaClpP by this compound
This compound selectively binds to and activates S. aureus ClpP. This leads to the uncontrolled degradation of essential bacterial proteins. A key target is the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. The degradation of FtsZ disrupts cell division, leading to filamentation and eventual bacterial cell death. This targeted approach ensures that the antibacterial effect is localized to the pathogen.
Caption: Selective activation of SaClpP by this compound.
Non-Selective Activation of HsClpP
Non-selective activators like ADEPs and ONC201/ONC212 bind to and activate human mitochondrial ClpP (HsClpP). This triggers the degradation of a broad range of mitochondrial proteins, disrupting mitochondrial function, including oxidative phosphorylation. The resulting cellular stress and energy crisis can lead to the induction of apoptosis, a mechanism of programmed cell death. While beneficial for killing cancer cells, this widespread mitochondrial disruption is a significant liability for an antibacterial agent, potentially leading to toxicity in healthy human cells.
Caption: Non-selective activation of HsClpP.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare ClpP activators.
FITC-Casein Protease Activity Assay
This assay measures the proteolytic activity of ClpP. Casein, a generic protein substrate, is labeled with fluorescein isothiocyanate (FITC). In its intact form, the fluorescence is quenched. Upon degradation by activated ClpP, the FITC-labeled fragments are released, resulting in an increase in fluorescence that can be quantified.
Workflow:
Caption: FITC-Casein Assay Workflow.
Detailed Protocol:
-
Recombinant ClpP (SaClpP or HsClpP) is incubated with varying concentrations of the activator compound (e.g., this compound or a non-selective activator) in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0) in a 96-well plate.[6]
-
The reaction is initiated by adding FITC-casein substrate.[6]
-
The fluorescence intensity is measured kinetically at excitation and emission wavelengths of ~490 nm and ~525 nm, respectively, using a plate reader.[6]
-
The rate of increase in fluorescence is proportional to the ClpP activity.
-
Data is plotted as ClpP activity versus activator concentration, and the EC50 value (the concentration of activator that elicits a half-maximal response) is calculated.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the binding of a ligand (activator) to a protein (ClpP) by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Workflow:
Caption: Thermal Shift Assay Workflow.
Detailed Protocol:
-
Purified ClpP is mixed with the activator compound at various concentrations in a buffer solution.[6][7]
-
A fluorescent dye, such as SYPRO Orange, is added to the mixture. This dye has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein.[6][7]
-
The mixture is placed in a real-time PCR instrument, and the temperature is gradually increased.[7]
-
As the protein unfolds (melts), the SYPRO Orange dye binds to the exposed hydrophobic core, causing a sharp increase in fluorescence.[7]
-
The temperature at which the fluorescence is at its midpoint is the melting temperature (Tm). An increase in Tm in the presence of the activator indicates binding and stabilization of the protein.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Mammalian cells (e.g., HeLa or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.[8][9]
-
The cells are then treated with a range of concentrations of the test compound (this compound or a non-selective activator).[8][9]
-
After an incubation period (typically 24, 48, or 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[8][9]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or an SDS-HCl solution).[9]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Conclusion
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing persister cells and eradicating a biofilm infection by activating the ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]
- 5. microcollections.de [microcollections.de]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
head-to-head comparison of (R)-ZG197 and ONC212 in bacterial studies
In the landscape of novel antibiotic development, molecules that reactivate cellular processes to eliminate pathogens represent a promising frontier. Among these, the imipridone class of compounds, initially investigated for their anti-cancer properties, has emerged as a potential new scaffold for antibiotics. This guide provides a head-to-head comparison of two such imipridones, (R)-ZG197 and ONC212, focusing on their activity in bacterial studies. Both compounds are known to exert their effects by targeting the caseinolytic protease P (ClpP), a highly conserved protease in both bacteria and human mitochondria.[1][2] Their shared mechanism involves the aberrant activation of ClpP, leading to unregulated proteolysis and subsequent bacterial cell death.
This comparison synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of their respective antibacterial profiles.
Quantitative Data Summary
The antibacterial efficacy of this compound and ONC212 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data from published studies.
Table 1: Head-to-Head Antibacterial Activity against Staphylococcus aureus
A direct comparison of the two compounds against Staphylococcus aureus has been reported, providing a clear indication of their relative potency against this key pathogen.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Staphylococcus aureus 8325-4 | 0.5 µg/mL | Wei et al., 2022[1] |
| ONC212 | Staphylococcus aureus 8325-4 | 0.5 µg/mL | Wei et al., 2022[1] |
Table 2: Broader Spectrum Antibacterial Activity of ONC212
While head-to-head data for a wide range of bacteria is not yet available, the antibacterial spectrum of ONC212 has been characterized against several Gram-positive and Gram-negative species.
| Compound | Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| ONC212 | Bacillus subtilis | PY79 | 17 (IC50) | ~7.2 | Ishida et al., 2020 |
| Staphylococcus aureus | Newman | 8 | 3.4 | Ishida et al., 2020 | |
| Enterococcus faecium | ATCC 19434 | 16 | 6.8 | Ishida et al., 2020 | |
| Escherichia coli | BW25113 (WT) | >64 | >27.2 | Ishida et al., 2020 | |
| Escherichia coli | ΔtolC | 32 | 13.6 | Ishida et al., 2020 | |
| Neisseria gonorrhoeae | ATCC 49226 | 32 | 13.6 | Ishida et al., 2020 |
Note: The IC50 value for B. subtilis represents the half-maximal inhibitory concentration, not a direct MIC value.
Mechanism of Action: ClpP Activation
Both this compound and ONC212 function as activators of the bacterial ClpP protease.[1][3] In its natural state, ClpP forms a complex with a Clp-ATPase (like ClpX or ClpA), which recognizes, unfolds, and translocates substrate proteins into the ClpP proteolytic chamber for degradation. The imipridone compounds bypass the need for the ATPase chaperone, directly binding to ClpP and forcing it into an active conformation. This leads to the uncontrolled degradation of a wide range of cellular proteins, ultimately resulting in bacterial cell death. The antibacterial activity of these compounds is dependent on the presence of ClpP, as deletion of the clpP gene renders the bacteria resistant to their effects.[1]
Caption: Mechanism of Imipridone Antibacterial Activity.
Experimental Protocols
The primary method used to determine the antibacterial potency of this compound and ONC212 is the Minimum Inhibitory Concentration (MIC) assay, performed via the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution Series: The test compounds (this compound or ONC212) are serially diluted in the broth medium across a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control), and bacteria in broth without any compound (growth control) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
Both this compound and ONC212 demonstrate potent antibacterial activity against Staphylococcus aureus by activating the ClpP protease. The available data shows they have identical MIC values of 0.5 µg/mL against this bacterium, indicating comparable efficacy.[1] ONC212 has been shown to have a broader spectrum of activity, inhibiting the growth of several Gram-positive species and, to a lesser extent, some Gram-negative species, particularly those with compromised efflux systems.[3] The development of these imipridone-based compounds as species-specific activators of bacterial ClpP represents an exciting therapeutic strategy for treating bacterial infections, especially those caused by multi-drug resistant strains.[1][2] Further research is warranted to explore the full antibacterial spectrum of this compound and to conduct more extensive head-to-head comparisons against a wider range of clinically relevant pathogens.
References
- 1. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ZG197: A Novel Antibacterial Agent Demonstrates Potent Efficacy Against Resistant Staphylococcus aureus
A comparative analysis of the novel SaClpP activator, (R)-ZG197, reveals significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a promising candidate in the fight against antibiotic resistance.
In the landscape of escalating antibiotic resistance, the development of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a comprehensive comparison of this compound, a first-in-class selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP), against established antibiotics used to treat resistant Gram-positive infections. Experimental data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, are presented to offer an objective evaluation of its in vitro efficacy.
Comparative Antibacterial Potency
This compound exhibits potent antibacterial activity against a broad spectrum of S. aureus strains, including multiple MRSA lineages.[1][2] The compound's efficacy, as measured by MIC, is comparable to or exceeds that of several frontline antibiotics used for treating MRSA infections. The following table summarizes the MIC values of this compound and key comparator antibiotics against various resistant S. aureus strains.
| Compound | Resistant Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | S. aureus 8325-4, USA300, NRS-1, NRS-70, NRS-100, NRS-108, NRS-271 MRSA strains | 0.5 - 2 | Not Reported | Not Reported |
| Vancomycin | MRSA | 0.5 - >32 | 1 - 2 | 1.5 - 2 |
| Linezolid | MRSA | ≤ 0.25 - 32 | 0.5 - 2 | 2 - 4 |
| Daptomycin | MRSA | 0.03 - 1 | 0.25 - 0.75 | 0.5 - 1 |
| Ceftaroline | MRSA | 0.12 - >32 | 0.25 - 2 | 1 - 2 |
Note: MIC values for comparator agents are compiled from multiple studies and may involve different panels of MRSA strains.
Mechanism of Action: A Novel Approach to Bacterial Eradication
This compound employs a novel mechanism of action by selectively activating the SaClpP protease in Staphylococcus aureus.[1][3] This activation leads to the unregulated degradation of essential cellular proteins, including the cell division protein FtsZ.[1][2] The degradation of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to bacterial cell death.[4][5] This targeted approach offers a significant advantage, as it is less likely to be affected by existing resistance mechanisms that plague many current antibiotic classes. An analog of this compound, ZY39, has also been developed and shows improved activation of SaClpP.
Caption: Signaling pathway of this compound in S. aureus.
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, a key metric for assessing their in vitro efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (this compound) and comparator antibiotics
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the test compounds in an appropriate solvent. Create a two-fold serial dilution of each antibiotic in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Caption: Experimental workflow for MIC determination.
Conclusion
The data presented in this guide highlight the potent and specific antibacterial activity of this compound against resistant Staphylococcus aureus strains. Its novel mechanism of action, targeting the SaClpP protease, offers a promising new avenue for the development of therapeutics to combat the growing threat of antibiotic-resistant infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this exciting new compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SaClpP agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of anti-TB agents that target the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADEP4 as a Staphylococcus aureus ClpP Activator: Limitations and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One such approach is the activation of the caseinolytic protease P (ClpP), a highly conserved serine protease crucial for bacterial virulence and homeostasis. Acyldepsipeptides (ADEPs), particularly the optimized analog ADEP4, represent a promising class of antibiotics that function by dysregulating ClpP, leading to uncontrolled proteolysis and bacterial cell death.[1][2] This unique mechanism of "target activation" is effective against challenging Gram-positive pathogens, including persister cells and biofilms that are tolerant to conventional antibiotics.[3][4]
This guide provides an objective comparison of ADEP4, detailing its limitations supported by experimental data and exploring next-generation alternatives designed to overcome these shortcomings.
Mechanism of Action: ADEP4-Mediated ClpP Activation
Under normal physiological conditions, the ClpP protease requires an associated ATPase chaperone (e.g., ClpX, ClpA) to recognize, unfold, and translocate protein substrates into its proteolytic chamber for degradation.[5] ADEP4 circumvents this regulatory mechanism. It binds to hydrophobic pockets on the apical surface of the ClpP tetradecamer, inducing a conformational change that opens the axial pore.[1][3] This leads to ATPase-independent, uncontrolled degradation of nascent and unfolded proteins, ultimately causing cell death.[1][6] A key target of this dysregulated proteolysis is the cell division protein FtsZ, which leads to filamentation and inhibition of bacterial replication.[1]
Figure 1: Mechanism of ADEP4-induced ClpP hyperactivation, leading to cell death.
Limitations of ADEP4
Despite its potent bactericidal activity, several limitations hinder the clinical development of ADEP4.
Rapid Development of Resistance
A significant drawback of ADEP4 monotherapy is the rapid emergence of resistant mutants.[7] Resistance primarily arises from loss-of-function mutations in the clpP gene.[3] Since ClpP is not essential for the viability of S. aureus under standard laboratory conditions, there is low selective pressure against the survival of clpP null mutants.[2][3]
-
Experimental Evidence: In time-kill assays against high-density cultures of MRSA and MSSA, ADEP4 initially reduces bacterial load, but regrowth due to resistant mutants is often observed within 72-96 hours.[7] Sequencing of these resistant isolates confirms mutations within the clpP gene.[3]
To mitigate this, ADEP4 is often studied in combination with other antibiotics. This synergistic approach can prevent the outgrowth of resistant variants and effectively eradicate bacterial populations, including those in stationary phase and biofilms.[3][7][8]
Figure 2: Logical workflow illustrating the development of resistance to ADEP4 monotherapy.
Poor Pharmacokinetic Properties
ADEP analogs have historically been hindered by suboptimal pharmacokinetic profiles, particularly metabolic instability. ADEP4, while optimized for potency, is still characterized as a high-clearance drug, limiting its systemic exposure and potential efficacy in vivo.[2][6]
-
Experimental Evidence: In vitro studies using mouse liver microsomes revealed that ADEP4 has a short half-life (t½) of approximately 0.2 hours, indicating rapid metabolic degradation.[2] This metabolic liability is a significant hurdle for developing it into a viable therapeutic.
Limited Spectrum of Activity
The efficacy of ADEP4 is primarily concentrated against Gram-positive bacteria.[3][8][9] Gram-negative bacteria are generally resistant due to the protective outer membrane, which limits compound penetration, and the potential for active efflux pumps.[10]
Comparative Analysis: ADEP4 vs. Next-Generation ClpP Activators
To address the limitations of ADEP4, research has focused on developing new classes of ClpP activators with improved properties. Ureadepsipeptides (UDEPs) have emerged as a promising alternative.[2]
Data Presentation: ADEP4 vs. UDEP
The following table summarizes key experimental data comparing ADEP4 with an optimized UDEP compound (specifically, compound 16 from Griffith et al., 2020).
| Parameter | ADEP4 | Ureadepsipeptide (UDEP) | Rationale for Improvement |
| SaClpP Activation (% of ADEP4 Max) | 100% | 100% | Maintains equivalent target activation potency. |
| MIC vs. MSSA (S. aureus) | 6.25 µM | 6.25 µM | Retains potent antibacterial activity. |
| MIC vs. MRSA (S. aureus) | 6.25 µM | 6.25 µM | Retains potent antibacterial activity. |
| Metabolic Stability (t½ in mouse microsomes) | 0.2 h | 1.24 h (for precursor compound 5) | Phenyl urea substitution improves stability ~6-fold. |
| Biofilm Activity | Significant Reduction | Comparable to ADEP4 | Demonstrates efficacy against persistent bacterial forms. |
Data sourced from Griffith et al., 2020.[2]
The key innovation in UDEPs is the replacement of the metabolically labile α,β-unsaturated acryl side chain of ADEP4 with a more stable phenyl urea motif. This change successfully maintains target engagement and potency while significantly improving metabolic stability.[2]
Figure 3: Structural modification from ADEP4 to UDEP to improve metabolic stability.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ClpP activators.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Protocol:
-
Prepare a bacterial inoculum of a specific strain (e.g., S. aureus ATCC 29213) and adjust to a concentration of ~5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serially dilute the test compounds (e.g., ADEP4, UDEP) in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest compound concentration in which no visible bacterial growth is observed.
-
In Vitro ClpP Activation Assay (β-Casein Degradation)
This biochemical assay measures the ability of a compound to activate ClpP-mediated proteolysis of a model substrate.
-
Protocol:
-
Purify recombinant S. aureus ClpP (SaClpP).
-
Prepare a reaction mixture containing SaClpP, a fluorescently labeled substrate (e.g., BODIPY-FL-casein), and buffer in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. ADEP4 is typically used as a positive control and reference.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 485/538 nm) using a plate reader.
-
Calculate the rate of casein degradation. Data can be used to determine EC50 values and maximal activation relative to ADEP4.[2]
-
Metabolic Stability Assay (Mouse Liver Microsomes)
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.
-
Protocol:
-
Prepare an incubation mixture containing mouse liver microsomes, the test compound at a known concentration (e.g., 1 µM), and a buffer.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) by plotting the natural log of the remaining compound concentration versus time.[2]
-
Biofilm Eradication Assay
This assay evaluates the ability of a compound to kill bacteria within a mature biofilm.
-
Protocol:
-
Grow a bacterial biofilm in a 96-well plate for 24-48 hours. S. aureus UAMS-1 is a commonly used strain for biofilm studies.[3]
-
After biofilm formation, gently wash the wells with PBS to remove planktonic cells.
-
Add fresh growth medium containing the test compounds (alone or in combination with other antibiotics like rifampicin) to the wells.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Wash the wells again, and then disrupt the biofilm using sonication.
-
Determine the number of viable cells remaining in the biofilm by serial dilution and plating for colony-forming unit (CFU) counts. Eradication is defined as a reduction in CFUs below the limit of detection.[3][8]
-
References
- 1. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]
- 2. Ureadepsipeptides as ClpP Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing persister cells and eradicating a biofilm infection by activating the ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated ClpP kills persisters an ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]
- 7. Pharmacodynamics of ClpP-Activating Antibiotic Combinations against Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Effects of a ClpP-Activating Antibiotic against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
ONC212 for Antibacterial Research: A Double-Edged Sword Limited by Host Cell Toxicity
The experimental anticancer agent ONC212, while showing promise in oncology, faces significant hurdles in its application for antibacterial research primarily due to its inherent toxicity to host cells. This guide provides a comparative analysis of ONC212's performance against alternative antibacterial strategies, supported by experimental data, to inform researchers and drug development professionals of its limitations and potential avenues for future investigation.
ONC212, a small molecule of the imipridone class, has garnered attention for its potent anti-tumor activity. Its mechanism of action involves the activation of the mitochondrial caseinolytic protease ClpP, leading to the degradation of mitochondrial proteins and subsequent cell death.[1] Interestingly, this same target is conserved in many bacteria, opening the door for its potential use as an antimicrobial agent. However, the very mechanism that makes it effective against cancer cells also poses a significant threat to healthy host cells, limiting its therapeutic window for treating bacterial infections.
The Challenge of Selective Toxicity
A critical factor in the viability of any antimicrobial agent is its selective toxicity – the ability to kill pathogens at concentrations that are not harmful to the host. In the case of ONC212, the concentrations required to inhibit bacterial growth often overlap with those that cause significant damage to human cells.
While specific Minimum Inhibitory Concentration (MIC) values for ONC212 against a broad range of bacteria are not extensively published, its cytotoxic effects on human cells have been documented, primarily in the context of cancer research. For instance, the half-maximal inhibitory concentration (IC50) of ONC212 against various pancreatic cancer cell lines falls within the nanomolar to low micromolar range.[1][2] Although one study suggests selective toxicity of ONC212 towards leukemia cells over normal bone marrow and lung fibroblasts, concrete IC50 values for a range of normal human cell lines are scarce, making a direct comparison to its antibacterial efficacy challenging.[3] This lack of a clear therapeutic window is a major limitation for its development as a systemic antibacterial agent.
Signaling Pathway of ONC212-Induced Cell Death
The primary mechanism of ONC212-induced cell death involves the hyperactivation of the mitochondrial protease ClpP. This leads to the uncontrolled degradation of essential mitochondrial proteins, disrupting cellular metabolism and triggering apoptosis.
Comparative Analysis with Alternative Antibacterial Agents
To contextualize the limitations of ONC212, it is useful to compare it with other antibacterial strategies that also target ClpP or employ novel mechanisms with potentially better safety profiles.
Acyldepsipeptide (ADEP) Antibiotics
Acyldepsipeptides (ADEPs) are a class of antibiotics that, like ONC212, activate bacterial ClpP.[4] Several studies have demonstrated their potent antibacterial activity against a range of Gram-positive bacteria.
| Compound | Target Organism | MIC (µM) | Host Cell Line | IC50 (µM) | Selectivity Index (IC50/MIC) | Reference |
| ADEP1 analogue | E. coli | 500 | HEK-293 | >750 | >1.5 | [5] |
| ADEP1 analogue | S. aureus | 63 | HEK-293 | >750 | >11.9 | [5] |
| AgInS2-ADEP1 conjugate | E. coli | 25 | HEK-293 | Non-toxic at MIC | - | [6] |
| AgInS2-ADEP1 conjugate | S. aureus | 6.3 | HEK-293 | Non-toxic at MIC | - | [6] |
As shown in the table, while some ADEP analogues exhibit high MIC values, their cytotoxicity against human embryonic kidney (HEK-293) cells is comparatively low, suggesting a more favorable therapeutic window than what is currently understood for ONC212.[5][6] Furthermore, conjugation with nanoparticles has been shown to enhance their antibacterial efficacy without increasing host cell toxicity.[6]
Tegoprazan
Tegoprazan is a potassium-competitive acid blocker that has shown potential in modulating the gut microbiome and improving the efficacy of antibiotics against Helicobacter pylori.[7][8] While not a direct-acting antibacterial in the same vein as ONC212, it represents an alternative strategy of augmenting existing antibiotic therapies with a compound that has a well-established safety profile in humans.[9]
| Compound | Target Organism | Effect | Host Cell Line | IC50 (µM) | Reference |
| Tegoprazan | H. pylori | Improves antibiotic susceptibility | Human intestinal epithelial cells (HIEC-6, Caco-2, HT-29) | >100 (for direct cytotoxicity) | [7][10] |
Tegoprazan's high IC50 values in intestinal epithelial cells indicate low direct cytotoxicity, making it a potentially safe adjunct to antibacterial regimens.[10]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., ONC212) in cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Antibacterial Susceptibility Test (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While ONC212's mechanism of action presents an intriguing avenue for antibacterial research, its significant host cell toxicity at concentrations likely required for antibacterial efficacy severely limits its direct therapeutic application. The lack of a clear therapeutic window necessitates a cautious approach to its development as a systemic antibacterial agent.
Future research should focus on:
-
Determining a comprehensive therapeutic index: Systematic studies are needed to establish the MICs of ONC212 against a wide panel of clinically relevant bacteria and directly compare these with IC50 values against a variety of normal human cell lines.
-
Structure-activity relationship (SAR) studies: Modifications to the ONC212 scaffold could potentially dissociate its antibacterial activity from its host cell toxicity, leading to the development of analogues with improved selectivity.
-
Targeted delivery systems: Encapsulating ONC212 in delivery vehicles, such as nanoparticles, that preferentially target bacteria could help to minimize off-target effects on host cells.
References
- 1. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]
- 5. Antibacterial Activity and Cytotoxicity Screening of Acyldepsipeptide-1 Analogues Conjugated to Silver/Indium/Sulphide Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and cytotoxicity screening of acyldepsipeptide-1 analogues conjugated to silver/indium/sulphide quantum dots [uwcscholar.uwc.ac.za]
- 7. Efficacy of Tegoprazan for Improving the Susceptibility of Antimicrobial Agents against Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Potassium-Competitive Acid Blocker, Tegoprazan, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple Therapy-Based on Tegoprazan, a New Potassium-Competitive Acid Blocker, for First-Line Treatment of Helicobacter pylori Infection: A Randomized, Double-Blind, Phase III, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of tegoprazan, a novel potassium-competitive acid blocker, on non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of (R)-ZG197: A Comparative Guide to Synergistic Antibiotic Effects
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Staphylococcus aureus, presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the activation of the caseinolytic protease P (ClpP) has emerged as a promising approach. (R)-ZG197 is a selective activator of S. aureus ClpP (SaClpP), demonstrating potent antibacterial activity. While standalone efficacy is crucial, the true potential of new antibacterial agents often lies in their ability to work synergistically with existing antibiotics. This guide provides a comparative overview of the anticipated synergistic effects of this compound with other antibiotics, drawing parallels from studies on other SaClpP activators.
Mechanism of Action: A New Frontier in Antibacterial Therapy
This compound functions by selectively binding to and activating the SaClpP protease. This activation leads to the uncontrolled degradation of essential proteins within the bacterial cell, ultimately causing cell death. This unique mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes and opens the door for powerful combination therapies.
Synergistic Potential: Learning from Other ClpP Activators
Direct experimental data on the synergistic effects of this compound with other antibiotics is not yet publicly available. However, extensive research on other SaClpP activators, such as acyldepsipeptides (ADEPs), provides a strong foundation for predicting the synergistic capabilities of this compound. Studies have shown that activating ClpP can render S. aureus, including persistent and biofilm-forming cells, more susceptible to conventional antibiotics.
One notable example is ADEP4, which, when combined with rifampicin or linezolid, has been shown to eradicate stationary-phase S. aureus and biofilms.[1] This potent synergy is attributed to the fact that ClpP activation weakens the bacteria, making them more vulnerable to the effects of other bactericidal or bacteriostatic agents.[1]
Comparative Analysis of Potential Synergistic Combinations
Based on the evidence from other ClpP activators, the following table outlines the potential synergistic interactions of this compound with various classes of antibiotics against S. aureus. The expected outcomes are extrapolated from studies involving ADEP4.
| Antibiotic Class | Representative Antibiotic | Expected Synergistic Outcome with this compound (based on ADEP4 data) | Reference |
| Rifamycins | Rifampicin | Eradication of stationary and biofilm populations of S. aureus.[1] | [1][2] |
| Oxazolidinones | Linezolid | Eradication of stationary phase S. aureus populations.[1] | [1] |
| Fluoroquinolones | Ciprofloxacin | Enhanced killing of S. aureus.[3] | [3] |
| Glycopeptides | Vancomycin | Potentially synergistic against vancomycin-resistant strains.[4] | [4][5] |
| Aminoglycosides | Gentamicin | Possible synergistic or additive effects. | |
| Beta-lactams | Methicillin | Potential for synergy against methicillin-resistant S. aureus (MRSA). |
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic effects of this compound, standardized in vitro methods are employed. The following are detailed protocols for key experiments.
Checkerboard Assay
The checkerboard assay is a common method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent. Create a series of twofold dilutions for each compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: Dispense the diluted bacterial suspension into the wells of the microtiter plate, which contains the various concentrations of this compound and the partner antibiotic in a checkerboard format.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Protocol:
-
Preparation of Cultures: Grow an overnight culture of S. aureus and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Experimental Setup: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Partner antibiotic alone (at a specified concentration)
-
Combination of this compound and the partner antibiotic (at specified concentrations)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Path to Synergy
The following diagrams illustrate the conceptual workflow of synergy testing and the proposed mechanism of action.
Caption: Experimental workflow for assessing antibiotic synergy.
Caption: Proposed mechanism of synergistic action.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still forthcoming, the data from analogous SaClpP activators strongly suggest a high potential for potentiation when combined with other antibiotic classes. The unique mechanism of action of this compound makes it an exciting candidate for combination therapies aimed at overcoming antibiotic resistance, particularly in challenging infections involving biofilms and persister cells. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic profile of this compound and pave the way for its clinical development as part of a combination therapy regimen.
References
- 1. Killing persister cells and eradicating a biofilm infection by activating the ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study: Unique Combination of Antibiotics Kills Methicillin-Resistant Staphylococcus aureus | Sci.News [sci.news]
- 3. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Peptides Display Strong Synergy with Vancomycin Against Vancomycin-Resistant E. faecium, S. aureus, and Wild-Type E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-ZG197: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of (R)-ZG197, a selective ClpP agonist intended for research use.
This compound is a research compound with the CAS Number 2999672-72-7 and the chemical formula C₂₈H₃₅F₃N₄O₃. As a biologically active, fluorinated organic molecule, it requires careful handling and a specific waste disposal stream. While a comprehensive Safety Data Sheet (SDS) from the manufacturer is the definitive source for disposal protocols, this guide outlines the necessary steps and precautions based on the compound's chemical characteristics and general laboratory safety principles.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the biologically active and fluorinated nature of this compound, a cautious approach is warranted.
| Personal Protective Equipment (PPE) for this compound Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be handled in accordance with institutional guidelines and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal.
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Decontamination of Work Surfaces and Equipment:
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All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated.
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Use a suitable solvent (such as ethanol or isopropanol) followed by a laboratory-grade detergent and water. The cleaning materials should be disposed of as hazardous waste.
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Waste Segregation and Collection:
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This compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), should be collected in a designated, leak-proof waste container.
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Due to its chemical structure, this compound waste should be classified as halogenated organic waste .
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Never mix this waste with non-hazardous trash or other incompatible waste streams.
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Container Labeling:
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The waste container must be clearly labeled with the words "Hazardous Waste."
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The label should also include the full chemical name: this compound, and the primary hazard (e.g., "Toxic," "Biologically Active," "Halogenated Organic").
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Storage of Waste:
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Store the sealed waste container in a designated, secure area, away from incompatible materials.
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The storage area should be well-ventilated.
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Arranging for Pickup and Disposal:
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Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
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Provide the EHS office with all necessary information about the waste stream.
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| Waste Container Selection for this compound |
| Solid Waste |
| Liquid Waste |
| Sharps |
Experimental Workflow for Disposal
The logical flow for the proper disposal of a research chemical like this compound is illustrated in the diagram below. This workflow emphasizes the importance of identifying the chemical's properties and hazards as the first step in determining the correct disposal path.
Personal protective equipment for handling (R)-ZG197
Essential Safety and Handling Guide for (R)-ZG197
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a research environment. The following information is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound is a selective ClpP agonist intended for research use only. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling similar chemical structures, including trifluoromethyl and pyrazino-pyrimidine derivatives.
Immediate Safety and Hazard Information
While specific toxicity data for this compound is not available, compounds with similar structures can be irritants to the skin, eyes, and respiratory system. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
A quantitative summary of recommended PPE is provided below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves.[1] | Prevents skin contact. Gloves should be inspected before and disposed of after use. |
| Skin Protection | Laboratory coat.[1] | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Reduces the risk of inhalation. |
Operational Protocol: Handling this compound
Adherence to a strict operational protocol is crucial when working with this compound to ensure safety and experimental integrity.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Step-by-Step Handling Procedure:
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Receiving and Storage : Upon receipt, verify the integrity of the container. Store this compound in a cool, dry, and dark place as specified by the manufacturer.
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Personal Protective Equipment (PPE) : Before handling, don the recommended PPE as detailed in the table above.
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Preparation : Conduct all weighing and solution preparations in a certified chemical fume hood to minimize inhalation exposure.
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Experimental Use : Follow established laboratory protocols for the specific experiment. Avoid direct contact with the compound.
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Decontamination : After use, decontaminate all surfaces and non-disposable equipment. A common practice is a triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water.[1] The solvent rinsate must be collected as hazardous waste.[1]
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Waste Disposal : Segregate and dispose of all waste as outlined in the disposal plan below.
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Doffing PPE : Remove PPE in the correct order to prevent cross-contamination and dispose of it in the appropriate waste stream.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a trifluoromethyl-containing organic compound, it requires disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
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Waste Segregation : Do not mix this compound waste with other waste streams.[1] It should be collected as halogenated organic waste.
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Containerization :
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Solid Waste : Place contaminated consumables (e.g., gloves, weighing paper) into a designated, clearly labeled, and sealable hazardous waste container.[1]
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Liquid Waste : Collect solutions containing this compound in a separate, labeled container for halogenated organic liquid waste.
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Empty Containers : "Empty" containers that held this compound are considered hazardous waste and must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[1]
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Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
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Storage : Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from heat and high-traffic zones.[1]
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Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The recommended final disposal method is high-temperature incineration by a licensed hazardous waste facility.[1][3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
